molecular formula C6H11Cl2N3O2 B7779307 3-Pyrazol-1-yl-L-alanine 2HCl

3-Pyrazol-1-yl-L-alanine 2HCl

Katalognummer: B7779307
Molekulargewicht: 228.07 g/mol
InChI-Schlüssel: WTBAAIZBLIXEOU-XRIGFGBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Pyrazol-1-yl-L-alanine 2HCl is a useful research compound. Its molecular formula is C6H11Cl2N3O2 and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyrazol-1-yl-L-alanine 2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrazol-1-yl-L-alanine 2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBAAIZBLIXEOU-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Purity Synthesis of 3-Pyrazol-1-yl-L-alanine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Operational Guide

Executive Summary

This technical guide details the regioselective synthesis of 3-(1H-pyrazol-1-yl)-L-alanine dihydrochloride (CAS: 133446-27-8), a non-canonical amino acid and histidine isostere utilized in peptide engineering and peptidomimetic drug discovery.

The protocol prioritizes the Serine β-Lactone Route over direct alkylation methods. This pathway ensures:

  • Enantiomeric Integrity : Preserves the L-configuration of the serine chiral center.

  • Regiocontrol : Exclusively targets the

    
    -position of the pyrazole ring, avoiding 
    
    
    
    -alkylation byproducts.
  • Scalability : Utilizes crystalline intermediates (N-Cbz-L-serine β-lactone) that are stable and purifiable.[1]

Strategic Analysis & Retrosynthesis

The synthesis relies on the "chiral pool" strategy, utilizing L-Serine as the source of chirality. The critical intermediate is the N-Cbz-L-serine β-lactone , a strained four-membered ring that acts as a potent electrophile for soft nucleophiles like pyrazole.

Retrosynthetic Logic
  • Target : 3-Pyrazol-1-yl-L-alanine 2HCl

  • Disconnection : Amine deprotection & Salt formation.

  • Precursor :

    
    -Cbz-3-pyrazol-1-yl-L-alanine.
    
  • Key Transformation : Ring-opening nucleophilic attack.

  • Electrophile : ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Cbz-L-Serine 
    
    
    
    -lactone.
  • Starting Material : ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Cbz-L-Serine.
    

Retrosynthesis Figure 1: Retrosynthetic Analysis of 3-Pyrazol-1-yl-L-alanine Target 3-Pyrazol-1-yl-L-alanine 2HCl (Target) Protected N-Cbz-3-pyrazol-1-yl-L-alanine (Protected Intermediate) Protected->Target Hydrogenolysis (H2/Pd-C) + HCl Lactone N-Cbz-L-Serine β-lactone (Activated Electrophile) Lactone->Protected Ring Opening (MeCN, Heat) Pyrazole 1H-Pyrazole (Nucleophile) Pyrazole->Protected Serine N-Cbz-L-Serine (Chiral Pool Start) Serine->Lactone Mitsunobu Cyclization (PPh3, DEAD)

Detailed Synthetic Protocol

Phase 1: Synthesis of N-Cbz-L-Serine β-Lactone

This step converts the acyclic serine derivative into a strained lactone using Modified Mitsunobu conditions. This cyclization proceeds with inversion at the


-carbon (which is achiral in serine), preserving the 

-center configuration.

Reagents:

  • 
    -Benzyloxycarbonyl-L-serine (
    
    
    
    equiv)
  • Triphenylphosphine (

    
     equiv)
    
  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (

    
     equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

Protocol:

  • Setup : Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with Triphenylphosphine (PPhngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and THF.[2] Cool to 
    
    
    
    C.
  • Activation : Add DEAD dropwise over 10 minutes. The solution will turn pale yellow. Stir for 10 minutes to form the Morrison adduct.

  • Cyclization : Add a solution of

    
    -Cbz-L-Serine in THF dropwise over 30 minutes. Maintain temperature below 
    
    
    
    C to prevent oligomerization.
  • Workup : Stir at

    
    C for 20 minutes, then slowly warm to room temperature over 2.5 hours. Evaporate THF in vacuo (bath temp 
    
    
    
    C).
  • Purification : The lactone is sensitive. Purify immediately via flash chromatography (Hexane/Ethyl Acetate 4:1).

    • Checkpoint: The product is a white solid.[3] Store at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      C.
      
Phase 2: Nucleophilic Ring Opening

The pyrazole nitrogen attacks the


-carbon of the lactone. This is a regioselective 

-type reaction driven by the relief of ring strain.

Reagents:

  • 
    -Cbz-L-Serine β-lactone (
    
    
    
    equiv)
  • 1H-Pyrazole (

    
     equiv) - Excess ensures rapid kinetics and prevents polymerization.
    
  • Solvent: Acetonitrile (MeCN)

Protocol:

  • Reaction : Dissolve the lactone and pyrazole in MeCN. Heat the mixture to

    
    C for 12 hours.
    
  • Monitoring : Monitor via TLC (EtOAc/Hexane). Disappearance of the lactone spot indicates completion.

  • Extraction : Evaporate MeCN. Redissolve residue in dilute NaOH (

    
    N). Extract with Dichloromethane (DCM) 
    
    
    
    to remove unreacted pyrazole and PPh
    
    
    oxide residues.
  • Precipitation : Acidify the aqueous layer carefully with concentrated HCl to pH 1-2. The

    
    -Cbz-protected amino acid will precipitate.
    
  • Isolation : Filter the white solid, wash with cold water, and dry over P

    
    O
    
    
    
    .
    • Yield Target: 40-50% over two steps.

Phase 3: Global Deprotection & Salt Formation

Removal of the Cbz group and formation of the dihydrochloride salt.

Reagents:

  • 
    -Cbz-3-pyrazol-1-yl-L-alanine
    
  • Pd/C (10% wt loading)[2]

  • Hydrogen Gas (H

    
    , 1 atm)
    
  • Methanol (MeOH)

  • Concentrated HCl[1]

Protocol:

  • Hydrogenolysis : Dissolve the intermediate in MeOH. Add catalytic Pd/C. Stir under H

    
     atmosphere (balloon) for 4-6 hours.
    
    • Note: Monitor via TLC for disappearance of UV-active starting material (Cbz group).

  • Salt Formation : Filter off the catalyst through Celite. Add concentrated HCl (

    
     equiv) to the filtrate.
    
  • Isolation : Evaporate the solvent to dryness to obtain a viscous oil or foam.

  • Crystallization : Dissolve the residue in a minimum amount of warm MeOH. Add Et

    
    O (Diethyl Ether) dropwise until turbid. Cool to 
    
    
    
    C to crystallize the hygroscopic dihydrochloride salt.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Lactone Formation cluster_1 Phase 2: Ring Opening cluster_2 Phase 3: Salt Formation Step1 Reactors: -78°C Mitsunobu Reagents Purify1 Flash Column (Hex/EtOAc) Step1->Purify1 Step2 Reactor: 55°C MeCN Solvent Purify1->Step2 Extract DCM Extraction (Remove Pyrazole) Step2->Extract Precip Acid Precipitation (Isolate Intermediate) Extract->Precip Hydro H2 / Pd-C Deprotection Precip->Hydro Salt Add HCl Crystallize (MeOH/Et2O) Hydro->Salt

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Consistent with structure1H NMR (D2O), 13C NMR
Purity > 98.0%HPLC (C18, 0.1% TFA water/MeCN)
Chiral Purity > 99.0% eeChiral HPLC (Crownpak or similar)
Counterion 1.9 - 2.1 molar ratio (Cl-)Titration (AgNO3) or Elemental Analysis
Water Content < 1.0% (Very Hygroscopic)Karl Fischer

NMR Diagnostic Signals (D


O): 
  • Pyrazole Protons : Three distinct signals in the aromatic region (

    
     7.5 - 8.0 ppm).
    
  • 
    -Proton : Triplet/dd around 
    
    
    
    4.0 - 4.5 ppm.
  • 
    -Protons : Multiplet around 
    
    
    
    4.6 - 4.8 ppm (deshielded by pyrazole ring).

Troubleshooting & Critical Control Points

  • Moisture Sensitivity (Phase 1) : The Mitsunobu reaction is strictly anhydrous. Any water will hydrolyze the activated intermediate or the lactone, reducing yield.

  • Temperature Control (Phase 1) : The cyclization is exothermic. Adding

    
    -Cbz-Serine too fast or at temperatures > -70°C causes polymerization.
    
  • Regioselectivity : The

    
    -lactone route is highly specific for 
    
    
    
    -alkylation. If
    
    
    -alkylation is observed (rare), ensure the pyrazole quality is high and the reaction temperature does not exceed 60°C.
  • Hygroscopicity (Final Product) : The 2HCl salt is extremely hygroscopic. Handle in a glovebox or rapid transfer environment. Store under Argon at -20°C.

References

  • Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (2002). "Synthesis of N-Protected α-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its β-Lactone: Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-Alanine". Organic Syntheses, 79, 6.

  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). "Conversion of serine to stereochemically pure β-substituted α-amino acids via β-lactones". Journal of the American Chemical Society, 107(24), 7105-7109.

  • Vederas, J. C., et al. (1987).[4] "Nucleophilic ring opening of N-(benzyloxycarbonyl)serine .beta.-lactone to give enantiomerically pure .beta.-substituted alanines". Journal of the American Chemical Society, 109(15), 4649-4659.

Sources

The Non-Proteinogenic Amino Acid 3-Pyrazol-1-yl-L-alanine: From Discovery in Nature to Synthetic Strategies and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Unique Building Block

In the vast and intricate world of amino acids, the proteinogenic twenty often take center stage. However, a fascinating array of non-proteinogenic amino acids, forged in the diverse crucibles of natural product biosynthesis and synthetic chemistry, offer unique structural motifs and biological activities. Among these is 3-Pyrazol-1-yl-L-alanine, a captivating molecule whose journey from its discovery in the humble watermelon seed to its synthesis in the laboratory and its emerging role as a tool in biochemical research provides a compelling narrative of scientific inquiry. This technical guide aims to provide a comprehensive overview of 3-Pyrazol-1-yl-L-alanine, delving into its natural origins, diverse synthetic pathways, and its significance as a histidine analogue and potential modulator of biological systems.

Chapter 1: Discovery and Natural Origin: A Serendipitous Finding in Watermelon Seeds

The story of 3-Pyrazol-1-yl-L-alanine begins not in a high-tech laboratory, but within the seeds of the common watermelon (Citrullus vulgaris). In 1959, the first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from this unassuming source[1]. This discovery, a testament to the chemical diversity of the plant kingdom, laid the groundwork for future investigations into this unusual amino acid.

While the full, detailed experimental protocol from the original 1960 publication by Noe and Fowden in the Biochemical Journal remains a historical document, the fundamental principles of natural product isolation would have been employed. This process, outlined in the workflow below, typically involves extraction, fractionation, and chromatographic purification.

Natural Product Isolation Workflow start Watermelon Seeds (Citrullus vulgaris) extraction Extraction (e.g., with aqueous ethanol) start->extraction Crushing and solvent treatment fractionation Fractionation (e.g., ion-exchange chromatography) extraction->fractionation Separation based on charge purification Purification (e.g., paper or column chromatography) fractionation->purification Further separation based on polarity/size characterization Structural Characterization (e.g., NMR, mass spectrometry, elemental analysis) purification->characterization Structure elucidation end Isolated 3-Pyrazol-1-yl-L-alanine characterization->end

Caption: A generalized workflow for the isolation of 3-Pyrazol-1-yl-L-alanine from natural sources.

The identification of this non-proteinogenic amino acid in watermelon seeds hinted at a unique biosynthetic pathway. Subsequent research revealed that the enzyme responsible for its synthesis in plants of the Cucurbitaceae family is, in fact, cysteine synthase (also known as O-acetylserine sulfhydrylase)[2]. This enzyme, typically involved in the final step of cysteine biosynthesis, demonstrates a remarkable catalytic promiscuity by utilizing pyrazole as a nucleophile to react with O-acetyl-L-serine, leading to the formation of 3-Pyrazol-1-yl-L-alanine.

Chapter 2: The Art of Synthesis: Crafting 3-Pyrazol-1-yl-L-alanine in the Laboratory

The rarity of 3-Pyrazol-1-yl-L-alanine in nature and the desire to explore its properties necessitated the development of efficient synthetic routes. Both chemical and enzymatic methods have been established, offering distinct advantages in terms of scalability, stereochemical control, and environmental impact.

Chemical Synthesis: A Robust and Versatile Approach

A well-documented and reliable method for the asymmetric synthesis of 3-Pyrazol-1-yl-L-alanine starts from the readily available amino acid, L-serine. This multi-step synthesis, detailed below, leverages the formation of a reactive β-lactone intermediate.

2.1.1 Synthesis from N-(Benzyloxycarbonyl)-L-serine

This synthesis proceeds in two main stages: the formation of N-(benzyloxycarbonyl)-L-serine β-lactone and its subsequent reaction with pyrazole.

Experimental Protocol:

Part A: N-(Benzyloxycarbonyl)-L-serine β-lactone [3]

  • Apparatus Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, an argon inlet, a low-temperature thermometer, and a septum. The glassware is rigorously dried prior to use.

  • Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (THF) and triphenylphosphine. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Mitsunobu Reagent Formation: Diethyl azodicarboxylate (DEAD) or dimethyl azodicarboxylate (DMAD) is added dropwise to the cooled solution, resulting in the formation of the Mitsunobu betaine.

  • β-Lactone Formation: A solution of N-(benzyloxycarbonyl)-L-serine in THF is added dropwise to the reaction mixture. The reaction is stirred at low temperature and then allowed to slowly warm to room temperature.

  • Workup and Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Part B: Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine [3]

  • Reaction Setup: A round-bottom flask is charged with the purified N-(benzyloxycarbonyl)-L-serine β-lactone and anhydrous acetonitrile under an inert atmosphere.

  • Nucleophilic Ring Opening: Solid pyrazole is added to the stirred mixture. The reaction is heated to 52-54 °C for 24 hours.

  • Workup: The solvent is removed in vacuo. The residue is dissolved in aqueous sodium hydroxide and washed with dichloromethane to remove unreacted pyrazole.

  • Acidification and Precipitation: The aqueous layer is cooled in an ice bath and acidified to pH 1 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Chemical Synthesis Workflow start N-(Benzyloxycarbonyl)-L-serine step1 Mitsunobu Reaction (Triphenylphosphine, DEAD/DMAD) start->step1 intermediate N-(Benzyloxycarbonyl)-L-serine β-lactone step1->intermediate step2 Nucleophilic Ring Opening (Pyrazole, Acetonitrile) intermediate->step2 product Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine step2->product deprotection Deprotection (optional) (e.g., Hydrogenolysis) product->deprotection end 3-Pyrazol-1-yl-L-alanine deprotection->end

Caption: Chemical synthesis route to 3-Pyrazol-1-yl-L-alanine from L-serine.

Table 1: Comparison of Key Parameters in the Chemical Synthesis

ParameterValue/ConditionRationale
Starting Material N-(Benzyloxycarbonyl)-L-serineReadily available, chiral pool starting material. The Cbz group protects the amine.
Key Intermediate β-lactoneHighly strained and susceptible to nucleophilic attack, enabling C-N bond formation.
Nucleophile PyrazoleProvides the desired pyrazolyl side chain.
Stereochemistry Retention of L-configurationThe synthesis is stereospecific, preserving the chirality of the starting L-serine.
Overall Yield ModerateThe multi-step nature of the synthesis can lead to product loss at each stage.
Enzymatic Synthesis: A Green and Efficient Alternative

The discovery of cysteine synthase's role in the biosynthesis of 3-Pyrazol-1-yl-L-alanine paved the way for developing biocatalytic production methods. This approach offers high stereoselectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical synthesis.

2.2.1 Whole-Cell Biocatalysis with Recombinant E. coli

A highly effective method involves the use of recombinant Escherichia coli cells engineered to overexpress key enzymes of the cysteine biosynthesis pathway: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase-A (OASS-A)[4].

Experimental Protocol Outline:

  • Strain Engineering: An E. coli strain is transformed with plasmids containing the genes for SAT and OASS-A.

  • Cell Culture and Induction: The recombinant E. coli is cultured in a suitable growth medium. Overexpression of the target enzymes is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Biotransformation: The cultured cells are harvested and resuspended in a reaction buffer containing L-serine and pyrazole[4].

  • Reaction Monitoring and Product Isolation: The reaction progress is monitored by techniques such as HPLC. Upon completion, the product can be isolated from the reaction medium.

Enzymatic Synthesis Pathway cluster_0 Engineered E. coli Cell serine L-Serine oas O-Acetyl-L-serine serine->oas Serine Acetyltransferase (SAT) acetylCoA Acetyl-CoA acetylCoA->oas product 3-Pyrazol-1-yl-L-alanine oas->product O-Acetylserine Sulfhydrylase-A (OASS-A) pyrazole Pyrazole pyrazole->product

Caption: The enzymatic synthesis of 3-Pyrazol-1-yl-L-alanine in engineered E. coli.

Table 2: Comparison of Chemical and Enzymatic Synthesis Routes

FeatureChemical SynthesisEnzymatic Synthesis (Whole-Cell)
Stereoselectivity High (dependent on starting material)Excellent (inherent to enzyme catalysis)
Reaction Conditions Often harsh (extreme temperatures, organic solvents)Mild (aqueous buffer, near-neutral pH)
Environmental Impact Can generate significant chemical waste"Green" and sustainable
Scalability Well-established for large-scale productionCan be challenging, but fermentation technology is mature
Substrate Scope Broader; can accommodate various protected amino acidsLimited to the enzyme's substrate specificity

Chapter 3: Biochemical Properties and Potential Applications: A Histidine Mimic and Beyond

The structural similarity between the pyrazole ring of 3-Pyrazol-1-yl-L-alanine and the imidazole ring of histidine has led to its classification as a histidine analogue. This mimicry is the foundation for many of its observed and potential biological activities.

Metabolic Fate

Studies in mice have shown that 3-Pyrazol-1-yl-L-alanine is metabolically inert. When administered, the majority of the compound is excreted unchanged in the urine, with very little evidence of it being incorporated into proteins or undergoing significant metabolic transformation[5]. This metabolic stability can be an advantageous property in the design of therapeutic agents, as it can lead to a longer biological half-life.

A Tool for Probing Histidine-Dependent Processes

As a histidine analogue, 3-Pyrazol-1-yl-L-alanine can be a valuable tool for studying the role of histidine in various biological processes. It can be used to:

  • Investigate Enzyme Active Sites: By attempting to substitute histidine with 3-Pyrazol-1-yl-L-alanine in the active site of an enzyme, researchers can probe the specific structural and electronic requirements for catalysis.

  • Modulate Protein-Protein Interactions: Histidine residues are often involved in critical protein-protein interactions. The introduction of 3-Pyrazol-1-yl-L-alanine can disrupt or alter these interactions, providing insights into their nature.

  • Study Histidine Metabolic Pathways: The introduction of this analogue can help to elucidate the specificity of enzymes and transporters involved in histidine metabolism[6].

The Therapeutic Potential of the Pyrazole Scaffold

While specific therapeutic applications of 3-Pyrazol-1-yl-L-alanine are still under investigation, the broader class of pyrazole-containing compounds has shown significant promise in drug discovery[1][7][8][9]. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties[1][7][9].

The incorporation of the pyrazole moiety into various molecular frameworks has led to the development of potent inhibitors of a range of enzymes, including kinases, which are critical targets in cancer therapy[10]. The neuroprotective potential of pyrazole derivatives is also an active area of research[8]. The unique electronic properties and synthetic tractability of the pyrazole ring make it an attractive component for the design of novel therapeutic agents.

Conclusion: A Molecule of Growing Importance

From its humble origins in watermelon seeds, 3-Pyrazol-1-yl-L-alanine has emerged as a molecule of significant interest to chemists and biologists alike. The development of robust synthetic methods, both chemical and enzymatic, has made this unique amino acid readily accessible for further study. Its role as a histidine analogue provides a powerful tool for dissecting complex biological processes, while the proven therapeutic potential of the pyrazole scaffold suggests that 3-Pyrazol-1-yl-L-alanine and its derivatives may hold promise for the development of novel drugs. As research continues to unravel the subtleties of its interactions with biological systems, the story of 3-Pyrazol-1-yl-L-alanine is far from over; it is a story that underscores the immense value of exploring the chemical diversity of the natural world and harnessing the power of synthesis to advance our understanding of life at the molecular level.

References

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Production of ??-(pyrazol-1-yl)-L-alanine from L-serine and pyrazol using recombinant Escherichia coli cells expressing serine acetyltransferase and O-acetylserine sulfhydrylase-A. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved February 6, 2026, from [Link]

  • N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • formation of beta-pyrazole-alanine by cloned cysteine synthase in vitro and in vivo. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole. (n.d.). Europe PMC. Retrieved February 6, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved February 6, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved February 6, 2026, from [Link]

  • The C-terminus of rat L-histidine decarboxylase specifically inhibits enzymic activity and disrupts pyridoxal phosphate-dependent interactions with L-histidine substrate analogues. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Noe, F. F., & Fowden, L. (1960). beta-Pyrazol-l-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris). Biochemical Journal, 77(3), 543–546. [Link]

  • Pyrazole alkaloids from watermelon (Citrullus lanatus) seeds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Harnessing 3-Pyrazol-1-yl-L-alanine for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Repertoire of Proteins with 3-Pyrazol-1-yl-L-alanine

The twenty canonical amino acids, the fundamental building blocks of proteins, have long served as the workhorses of biological function. However, the burgeoning field of protein engineering consistently pushes the boundaries of what is possible, demanding novel chemical functionalities to create proteins with enhanced or entirely new properties. The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, facilitated by the expansion of the genetic code, has emerged as a transformative technology in this pursuit.[1] Among the diverse array of ncAAs, 3-Pyrazol-1-yl-L-alanine (PPA) stands out as a versatile and powerful tool for researchers, scientists, and drug development professionals.

This comprehensive guide provides in-depth technical application notes and detailed protocols for the effective utilization of PPA in protein engineering. We will delve into the unique chemical characteristics of PPA, the methodologies for its site-specific incorporation into proteins in both prokaryotic and eukaryotic systems, and its diverse applications, from mimicking natural amino acids to creating novel biocatalysts and therapeutic proteins.

The Unique Chemical Landscape of 3-Pyrazol-1-yl-L-alanine

3-Pyrazol-1-yl-L-alanine is a non-proteinogenic α-amino acid characterized by a pyrazole ring attached to the β-carbon of the alanine side chain.[2] This seemingly simple modification of a natural amino acid bestows upon PPA a unique set of chemical properties that make it an invaluable tool for protein engineers.

PropertyDescriptionImplication in Protein Engineering
Structure Isosteric and isoelectronic to histidine.Can act as a faithful mimic of histidine, allowing for subtle probing of active sites and protein-protein interfaces.
pKa The pyrazole ring has a pKa of approximately 2.5, significantly lower than the imidazole ring of histidine (pKa ≈ 6.0).PPA remains neutral over the physiological pH range, "locking" it in a single protonation state. This allows for the dissection of the role of histidine's protonation-deprotonation cycle in enzyme catalysis and pH-dependent interactions.
Coordination Chemistry The pyrazole ring can coordinate with metal ions.Enables the engineering of novel metalloproteins with tailored catalytic activities or binding properties.
Aromaticity The pyrazole ring is an aromatic heterocycle.Can participate in π-π stacking and other aromatic interactions, contributing to protein stability and molecular recognition.

Genetic Code Expansion: The Gateway for PPA Incorporation

The site-specific incorporation of PPA into a target protein is achieved through a powerful technology known as genetic code expansion .[3] This methodology relies on the hijacking of the cellular translation machinery to recognize a specific codon, typically a stop codon, and insert a non-canonical amino acid at that position. The core components of this system are an orthogonal aminoacyl-tRNA synthetase (O-aaRS) and its cognate orthogonal tRNA (O-tRNA) .[4]

The Principle of Orthogonality

For successful ncAA incorporation, the O-aaRS/O-tRNA pair must be "orthogonal" to the host cell's endogenous translational machinery. This means:

  • The O-aaRS must not aminoacylate any of the host cell's endogenous tRNAs with either a canonical amino acid or the ncAA.

  • The O-tRNA must not be aminoacylated by any of the host cell's endogenous synthetases.

  • The O-tRNA, once charged with the ncAA by the O-aaRS, must be efficiently recognized by the ribosome to deliver the ncAA in response to a specific codon.[5]

The most commonly used orthogonal system for incorporating a wide variety of ncAAs, including PPA, is derived from the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from methanogenic archaea.[6][7] The wild-type PylRS has a large and promiscuous active site, making it an excellent scaffold for engineering new specificities through directed evolution.[4]

GCE_Workflow cluster_0 Genetic Engineering cluster_1 Cellular Machinery cluster_2 Protein Synthesis Plasmid Expression Plasmid (Target Gene with TAG codon) HostCell Host Cell (E. coli or Mammalian) Plasmid->HostCell Transformation/ Transfection Ribosome Ribosome Plasmid->Ribosome Provides mRNA pEVOL pEVOL Plasmid (O-aaRS & O-tRNA) pEVOL->HostCell Transformation/ Transfection pEVOL->Ribosome Provides O-tRNA(PPA) HostCell->Ribosome Transcription & Translation Initiation PPA_protein Protein with PPA Ribosome->PPA_protein Translation with PPA Incorporation PPA 3-Pyrazol-1-yl-L-alanine (in media) PPA->HostCell Supplementation

Figure 1: Conceptual workflow for the genetic incorporation of 3-Pyrazol-1-yl-L-alanine (PPA) into a target protein.

Detailed Protocols for PPA Incorporation

The following protocols provide a comprehensive, step-by-step guide for the site-specific incorporation of PPA into a target protein in E. coli, a commonly used host for recombinant protein expression. The principles can be adapted for mammalian cell systems with appropriate modifications to vectors and transfection methods.[2]

Part 1: Plasmid Construction

The successful incorporation of PPA requires two key plasmids:

  • An expression plasmid for the target protein: This plasmid will contain the gene of interest, modified to include an in-frame amber stop codon (TAG) at the desired site of PPA incorporation.

  • A pEVOL-based plasmid: This plasmid will express the orthogonal PylRS variant specific for PPA and the corresponding orthogonal tRNAPyl.[8]

Protocol 1.1: Site-Directed Mutagenesis of the Target Gene

  • Design Primers: Design primers for site-directed mutagenesis to introduce a TAG codon at the desired location in your gene of interest.

  • Perform PCR: Use a high-fidelity DNA polymerase to perform PCR with the designed primers and your target gene plasmid as a template.

  • Digest Template DNA: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.

  • Transform E. coli: Transform competent E. coli cells (e.g., DH5α) with the DpnI-treated PCR product.

  • Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the TAG codon by Sanger sequencing.

Protocol 1.2: Preparation of the pEVOL-PPA Plasmid

While a universally optimized PylRS for PPA is not commercially available, several studies have reported engineered PylRS variants with activity towards histidine analogues.[1] Researchers often need to screen a small library of PylRS variants with mutations in the active site to identify the most efficient synthetase for PPA. Key residues in the Methanosarcina mazei PylRS active site that are commonly mutated to alter substrate specificity include N346 and C348.[9]

  • Obtain a pEVOL Plasmid: Acquire a pEVOL plasmid containing a wild-type or a promiscuous PylRS variant. These plasmids are often available from academic labs or plasmid repositories like Addgene.

  • Introduce Mutations (if necessary): If a PPA-specific PylRS is not available, introduce mutations into the PylRS gene using site-directed mutagenesis as described in Protocol 1.1. A good starting point is to introduce mutations known to broaden the substrate specificity, such as N346A/C348A.

  • Verify the Plasmid: Confirm the sequence of the engineered PylRS and the presence of the tRNAPyl gene in the pEVOL plasmid.

Part 2: Protein Expression and PPA Incorporation in E. coli

This protocol outlines the expression of a target protein containing PPA in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Target protein expression plasmid with TAG codon

  • pEVOL-PPA plasmid

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., ampicillin for the target plasmid, chloramphenicol for pEVOL)

  • 3-Pyrazol-1-yl-L-alanine (PPA)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Protocol 2.1: Transformation and Culture Preparation

  • Co-transformation: Co-transform competent E. coli BL21(DE3) cells with both the target protein expression plasmid and the pEVOL-PPA plasmid.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.[9]

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.[10]

Protocol 2.2: Protein Expression

  • Inoculation: Inoculate 1 L of LB medium containing both antibiotics with the overnight starter culture (typically a 1:100 dilution).

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction and PPA Supplementation:

    • Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the PylRS and tRNAPyl from the pEVOL plasmid.

    • Add PPA to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at 37°C with shaking to allow for the uptake of PPA and expression of the orthogonal machinery.

  • Target Protein Induction: Induce the expression of the target protein by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

  • Harvest Cells: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until further use.[11]

Protein_Expression_Workflow Start Co-transform E. coli with Target and pEVOL plasmids Plate Plate on selective LB agar Start->Plate StarterCulture Grow overnight starter culture Plate->StarterCulture Inoculate Inoculate 1L LB media StarterCulture->Inoculate Grow Grow to OD600 0.6-0.8 Inoculate->Grow Induce_pEVOL Induce with L-arabinose Add PPA Grow->Induce_pEVOL Induce_Target Induce with IPTG Induce_pEVOL->Induce_Target Express Express protein at lower temperature Induce_Target->Express Harvest Harvest cells by centrifugation Express->Harvest

Figure 2: Step-by-step workflow for the expression of a protein containing PPA in E. coli.

Part 3: Protein Purification and Characterization

Protocol 3.1: Purification of His-tagged Proteins

This protocol assumes the target protein has been engineered with a polyhistidine tag (His-tag) for purification via Immobilized Metal Affinity Chromatography (IMAC).[12][13]

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA or other IMAC resin. Allow the His-tagged protein to bind to the resin.

  • Washing: Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein from the resin using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: If necessary, remove the imidazole and exchange the buffer of the purified protein using dialysis or a desalting column.

Protocol 3.2: Verification of PPA Incorporation

It is crucial to verify the successful and site-specific incorporation of PPA into the target protein.

  • SDS-PAGE Analysis: Run the purified protein on an SDS-PAGE gel to assess its purity and molecular weight. The full-length protein containing PPA should be visible. A truncated product may be observed if amber suppression is inefficient.

  • Mass Spectrometry: The most definitive method for confirming PPA incorporation is mass spectrometry.

    • Intact Protein Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can be used to measure its molecular weight. The observed mass should correspond to the theoretical mass of the protein with PPA incorporated.

    • Peptide Mass Fingerprinting: Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS). This will allow for the identification of the specific peptide containing the PPA residue and confirm the site of incorporation.

Applications of 3-Pyrazol-1-yl-L-alanine in Protein Engineering

The unique properties of PPA open up a wide range of applications in protein engineering and drug discovery.

Probing Enzyme Active Sites as a Histidine Mimic

Histidine is a common residue in enzyme active sites, where its ability to act as both a proton donor and acceptor is often crucial for catalysis.[14] By replacing a catalytic histidine with PPA, which is locked in a neutral state, researchers can dissect the role of histidine's protonation dynamics in the enzymatic mechanism.

Case Study: Investigating the Catalytic Mechanism of a Hypothetical Hydrolase

Consider a hydrolase where a histidine residue is proposed to act as a general base, abstracting a proton from a water molecule to activate it for nucleophilic attack.

  • Experimental Design: A mutant of the hydrolase is created where the catalytic histidine is replaced with PPA. The kinetic parameters (kcat and KM) of the wild-type and the PPA-containing mutant are determined and compared.

  • Expected Outcome: If the PPA mutant exhibits a significantly reduced kcat compared to the wild-type enzyme, it provides strong evidence that the proton-accepting capability of the histidine is essential for catalysis.

  • Causality: The inability of the PPA's pyrazole ring to be protonated at physiological pH prevents it from functioning as a general base, thus inhibiting the catalytic activity.

Engineering Novel Metalloproteins

The ability of the pyrazole ring to coordinate with metal ions can be exploited to create novel metalloproteins with tailored functions. By strategically placing PPA residues in a protein scaffold, a metal-binding site can be engineered.

Application Example: Creating a Custom Biocatalyst

By designing a protein with a PPA-containing metal-binding site, it is possible to create a novel enzyme that catalyzes a specific chemical reaction not found in nature. The choice of the metal ion and the geometry of the binding site can be tuned to optimize the catalytic efficiency and selectivity.

Enhancing Protein Stability

The aromatic pyrazole ring of PPA can participate in favorable interactions within the protein core, such as π-π stacking and hydrophobic interactions. Replacing a residue in a hydrophobic core with PPA can potentially enhance the thermodynamic stability of the protein.[13]

Experimental Approach: Thermal Denaturation Studies

The stability of a wild-type protein and its PPA-containing variant can be compared using techniques like circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF) to monitor their thermal unfolding. An increase in the melting temperature (Tm) of the PPA variant would indicate enhanced stability.

Probing Protein-Protein Interactions

While not a canonical photo-crosslinker, the pyrazole ring can be a useful probe in protein-protein interfaces. Its unique electronic and steric properties compared to histidine can be used to investigate the importance of specific hydrogen bonding or electrostatic interactions at the interface.

Troubleshooting and Expert Insights

  • Low Protein Yield: Inefficient amber suppression is a common cause of low yields of the full-length protein. To address this, one can try to optimize the concentration of PPA and L-arabinose, use a different engineered PylRS variant, or express the protein at a lower temperature for a longer period.

  • Toxicity of the ncAA: Some ncAAs can be toxic to the host cells. If toxicity is suspected, it is advisable to perform a growth curve analysis with varying concentrations of the ncAA to determine the optimal, non-toxic concentration for supplementation.

  • PPA Solubility: PPA may have limited solubility in aqueous solutions. It is recommended to prepare a stock solution in a suitable solvent (e.g., 1 M NaOH) and then dilute it into the culture medium.

  • Mass Spectrometry Analysis: When analyzing PPA-containing peptides by MS/MS, the fragmentation pattern may differ from that of canonical amino acids. It is important to consider the potential fragmentation pathways of the pyrazole ring for accurate data interpretation.

Conclusion: A Versatile Tool for the Protein Engineer's Toolkit

3-Pyrazol-1-yl-L-alanine represents a powerful and versatile addition to the protein engineer's toolkit. Its ability to act as a non-ionizable histidine mimic provides a unique handle to dissect the intricate mechanisms of enzyme catalysis and pH-sensing in proteins. Furthermore, its metal-coordinating and aromatic properties open up exciting avenues for the design of novel biocatalysts, more stable proteins, and probes for molecular interactions. As the field of genetic code expansion continues to evolve with the development of more efficient and specific orthogonal translation systems, the applications of PPA and other ncAAs are poised to revolutionize our ability to understand and engineer the protein world.

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Sources

Application Note: 3-Pyrazol-1-yl-L-alanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, physicochemical properties, and experimental protocols for 3-Pyrazol-1-yl-L-alanine (often abbreviated as Pza or PyrAla ), a non-canonical amino acid (ncAA) widely used in modern drug discovery.[1]

Executive Summary

3-Pyrazol-1-yl-L-alanine is a structural analogue of L-Histidine where the imidazole ring is replaced by a pyrazole moiety attached via the N1 nitrogen.[1] In drug discovery, it serves as a critical bioisostere for probing the electrostatic and steric requirements of Histidine residues in bioactive peptides and proteins.

Unlike Histidine (


), the pyrazole side chain (

) remains uncharged at physiological pH.[1] This unique property allows researchers to decouple the effects of hydrogen bonding from positive charge within a binding pocket, making it an indispensable tool for Mechanism of Action (MoA) studies and increasing peptide metabolic stability.

Physicochemical Profile & Bioisosterism[1][2][3]

To effectively deploy 3-Pyrazol-1-yl-L-alanine, one must understand how it differs from the native Histidine residue.[1]

Table 1: Comparative Properties (Histidine vs. 3-Pyrazol-1-yl-L-alanine)
FeatureL-Histidine (His, H)3-Pyrazol-1-yl-L-alanine (Pza)Impact on Drug Design
Heterocycle Imidazole (1,3-diazole)Pyrazole (1,2-diazole)Altered geometry and dipole moment.[1]
Attachment C4 (or C5) to

-carbon
N1 to

-carbon
Pza has a slightly longer reach and different rotational freedom.[1]
Side Chain

~6.0~2.5 (Conjugate Acid)Pza is neutral at pH 7.4 , eliminating charge-based interactions.[1]
H-Bonding Donor (NH) & Acceptor (N:)[1]Acceptor only (N2)Pza cannot donate H-bonds (N1 is alkylated).[1]
Tautomerism Yes (

vs

tautomers)
No (Fixed N1 substitution)Removes tautomeric ambiguity in SAR studies.
Metabolic Stability ModerateHighPyrazole is resistant to many proteases targeting basic residues.[1]
Structural Visualization

The following diagram illustrates the structural differences and the protonation states at physiological pH.

G cluster_0 Physiological pH (7.4) His L-Histidine (Imidazole) Mixture: Neutral + Cationic Mechanism Drug Target Interaction His->Mechanism H-Bond Donor/Acceptor + Electrostatic (Cation) Pza 3-Pyrazol-1-yl-L-alanine (Pyrazole) Strictly Neutral Pza->Mechanism H-Bond Acceptor ONLY No Charge Interaction caption Figure 1: Mechanistic differentiation. Pza acts as a 'Charge-Deletion' probe for Histidine.

[1]

Key Applications in Drug Discovery

Application A: The "Histidine Scan" (Charge vs. Geometry)

When a Histidine residue is critical for potency, it is often unclear if the interaction is driven by the positive charge (cation-


 or salt bridge) or hydrogen bonding .
  • Strategy: Replace His with Pza.

  • Interpretation:

    • If Potency is Maintained : The interaction is likely steric or H-bond acceptor driven.[1] The positive charge is not required.[1]

    • If Potency is Lost : The interaction requires a protonated nitrogen (salt bridge) or an H-bond donor (which Pza lacks).[1]

Application B: Improving Metabolic Stability

Peptides containing basic residues (Arg, Lys, His) are prime targets for trypsin-like proteases.[1]

  • Mechanism: Pza reduces the overall basicity of the peptide sequence.[1] Its non-natural structure also disrupts the induced fit required by many proteolytic enzymes, extending the plasma half-life (

    
    ) of peptide therapeutics.[1]
    
Application C: Kinase Inhibitor Scaffolds

Many small molecule kinase inhibitors utilize a pyrazole core to mimic the adenine ring of ATP.[1] Incorporating Pza into peptide-based kinase inhibitors (pseudosubstrates) allows for the covalent linking of this "warhead" pharmacophore into a specific peptide sequence, creating highly selective, bi-dentate inhibitors.

Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Incorporating 3-Pyrazol-1-yl-L-alanine is straightforward but requires specific attention to coupling efficiency due to the electronic properties of the pyrazole ring.[1]

Reagents Required:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Amino Acid: Fmoc-3-Pyrazol-1-yl-L-alanine (commercially available).[1]

    • Note: Side chain protection is generally not required for Pza because the N1 is alkylated and N2 is not sufficiently nucleophilic to be acylated under standard conditions.[1]

  • Coupling Agents: HATU or HCTU (Preferred over DIC/HOBt for non-canonical residues).[1]

  • Base: Diisopropylethylamine (DIPEA).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Synthesis Workflow

SPPS Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation Fmoc-Pza (3 eq) HATU (2.9 eq) DIPEA (6 eq) Wash1->Activate Coupling Coupling Reaction (45-60 min, RT) Activate->Coupling Check Kaiser Test Coupling->Check NextAA Proceed to Next AA Check->NextAA Blue (Negative) Recouple Double Coupling Check->Recouple Color (Positive) Recouple->Coupling caption Figure 2: Fmoc-SPPS Incorporation Cycle for 3-Pyrazol-1-yl-L-alanine

Detailed Procedure
  • Resin Swelling: Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    min).[1]
  • Activation:

    • Dissolve Fmoc-3-Pyrazol-1-yl-L-alanine (3.0 equivalents relative to resin loading) in minimal DMF.[1]

    • Add HATU (2.9 eq).[1]

    • Add DIPEA (6.0 eq) immediately before adding to the resin.[1]

    • Tip: Pre-activation for 30-60 seconds is sufficient.[1]

  • Coupling: Shake/agitate at room temperature for 45–60 minutes.

    • Optimization: For difficult sequences (aggregation prone), perform a double coupling (

      
       min) or elevate temperature to 50°C (microwave assisted).[1]
      
  • Monitoring: Perform a Kaiser test (ninhydrin).[1][2]

    • Result: The resin beads should be colorless (complete coupling).

  • Cleavage: Standard TFA cleavage cocktail (TFA/TIPS/Water 95:2.5:2.5) works well. The pyrazole ring is stable to TFA.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance or aggregation.[1]Switch to HATU/HOAt activation. Use microwave heating (50°C, 10 min).
Low Solubility Hydrophobicity of the pyrazole ring.[1]Dissolve Fmoc-Pza in NMP (N-methyl-2-pyrrolidone) instead of DMF.
Side Reactions N2-acylation (Rare).[1]Ensure no large excess of acylating agent is left for prolonged periods.[1] N2 is weakly basic but generally safe.[1]
Retention Time Shift Change in polarity vs. His.Pza is more hydrophobic than His.[1] Expect a later elution on Reverse-Phase HPLC (C18).

References

  • Bioisosterism in Drug Design

    • Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A rational approach in drug design.[1] Chemical Reviews, 96(8), 3147-3176.[1] Link[1]

  • Pyrazole Properties & Synthesis

    • El-Gamal, M. I., et al. (2021).[1] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules.[1][3][4][5] Molecules, 26(6).[1] Link

  • Histidine Roles & Substitution

    • Li, S., & Hong, M. (2011).[1] Protonation, tautomerization, and rotameric structure of histidine.[1] Journal of the American Chemical Society, 133(5), 1534-1544. Link[1]

  • Fmoc-SPPS Standard Protocols

    • Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.[1] Link[1]

Sources

Application Note: Precision Probing of Histidine Function via 3-Pyrazol-1-yl-L-alanine Incorporation

[1]

Executive Summary

3-Pyrazol-1-yl-L-alanine (1-Pza) is a structural isostere of Histidine (His) that possesses distinct electronic properties. While Histidine is an amphoteric residue (pKa ~6.0) capable of acting as both a proton donor and acceptor at physiological pH, the pyrazole side chain of 1-Pza has a significantly lower pKa (~2.0–2.5). This renders it non-titratable at neutral pH while retaining the steric volume and planar geometry of the imidazole ring.

Primary Utility:

  • Mechanistic Dissection: Decoupling the acid/base catalytic role of Histidine from its structural hydrogen-bonding role.

  • Metal Coordination Studies: Altering ligand field geometry and affinity in metalloproteins (e.g., Cu, Zn binding sites).

  • pH-Profile Engineering: Eliminating pH-dependent fluctuations in protein stability or activity.

This guide details the protocol for the site-specific incorporation of 1-Pza into proteins using orthogonal translation systems in E. coli.

Scientific Background & Mechanism[2][3][4][5]

The Chemical Logic: Imidazole vs. Pyrazole

The power of 1-Pza lies in its "silent" substitution. It mimics the shape of Histidine but deletes its ability to gain a proton at physiological pH.

FeatureL-Histidine (His)3-Pyrazol-1-yl-L-alanine (1-Pza)Impact of Substitution
Side Chain Imidazole (1,3-diazole)Pyrazole (1,2-diazole)Altered N-atom positioning
pKa (Side Chain) ~6.0~2.5Removes pH sensitivity at pH 7.0
Charge at pH 7.4 Neutral / Partially (+)NeutralPrevents electrostatic catalysis
H-Bonding Donor (N-H) & Acceptor (N:)[1]Acceptor (N2) onlyN1 is alkylated; N2 is pyridine-like
Metal Binding Monodentate / BridgingMonodentateAltered coordination geometry
Mechanism of Incorporation: Genetic Code Expansion

Incorporation is achieved via Amber Suppression . An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair—typically evolved from the Methanocaldococcus jannaschii TyrRS or Methanosarcina PylRS machinery—is introduced into the host. This machinery specifically charges the suppressor tRNA (tRNACUA) with 1-Pza, which then decodes a UAG stop codon inserted into the gene of interest.

GCE_WorkflowPza3-Pyrazol-1-yl-L-alanine(Added to Media)CellE. coli Host CellPza->CellTransportPlasmid_RSpEVOL Plasmid(Orthogonal aaRS + tRNA)Plasmid_RS->CellTransformationPlasmid_POIExpression Plasmid(Gene-UAG-Gene)Plasmid_POI->CellTransformationTranslationRibosomal Translation(UAG Decoding)Cell->TranslationExpressionProteinFull-Length Protein(Containing 1-Pza)Translation->ProteinSuppression

Figure 1: Workflow for the genetic incorporation of 1-Pza via amber suppression.[1]

Experimental Protocol

Materials Required[5][6][7]
  • Host Strain: E. coli BL21(DE3) or C321.ΔA (Release Factor 1 deficient strain for higher yield).[1]

  • Plasmids:

    • pEVOL-PzaRS: Encoding the evolved orthogonal synthetase/tRNA pair (e.g., specific MjTyrRS mutant).

    • pET-POI-TAG: Plasmid encoding your Protein of Interest with a TAG codon at the target site.

  • Reagent: 3-Pyrazol-1-yl-L-alanine (commercially available or synthesized via N-alkylation of pyrazole with serine

    
    -lactone derivatives).[1]
    
  • Media: 2xYT or Auto-induction media (AIM).

Protocol: Expression & Incorporation

Step 1: Transformation

  • Co-transform fresh electrocompetent E. coli BL21(DE3) cells with pEVOL-PzaRS and pET-POI-TAG.

  • Recover in SOC medium for 1 hour at 37°C.

  • Plate on LB agar containing Chloramphenicol (34 µg/mL, for pEVOL) and Ampicillin (100 µg/mL, for pET) or Kanamycin (50 µg/mL). Incubate overnight at 37°C.

Step 2: Culture & Induction

  • Inoculate a single colony into 10 mL of 2xYT (+ antibiotics) and grow overnight at 37°C.

  • Dilute the starter culture 1:100 into 50 mL (or desired volume) of fresh 2xYT (+ antibiotics).

  • Incubate at 37°C / 250 rpm until OD600 reaches 0.4–0.5 .

  • Critical Step: Add 3-Pyrazol-1-yl-L-alanine to a final concentration of 1–2 mM .

    • Note: Dissolve 1-Pza in a small volume of 1M NaOH or water (adjust pH to 7.0) before adding to the culture to prevent precipitation.

  • Incubate for an additional 30 minutes to allow cellular uptake and tRNA charging.

  • Induce protein expression:

    • Add L-Arabinose to 0.02% (w/v) to induce the aaRS (pEVOL system).

    • Add IPTG to 0.5–1.0 mM to induce the target protein (pET system).

  • Reduce temperature to 25°C or 30°C and shake overnight (16–20 hours).

Step 3: Harvest & Purification

  • Pellet cells (5,000 x g, 15 min, 4°C).

  • Lyse and purify using standard affinity chromatography (e.g., Ni-NTA if a His-tag is present).

    • Expert Tip: Ensure the C-terminal His-tag is downstream of the UAG codon. Only full-length proteins (successful suppression) will bind the column.

Quality Control & Validation

Validating the incorporation of 1-Pza is challenging because it is an isomer of Histidine. They share the exact same mass (155.15 Da). Standard intact Mass Spectrometry (MS) cannot distinguish them.

The "Isomer Problem"

If the synthetase is promiscuous or if suppression fails, you may get:

  • Read-through: Incorporation of Gln/Trp (mass shift detectable).

  • Mis-incorporation: Incorporation of natural Histidine (no mass shift).

Validation Strategy
MethodExpected Result for 1-Pza
SDS-PAGE Single band at correct MW (confirms suppression of stop codon).
Intact MS Mass = Theoretical Mass (same as His).[1] Rules out truncation.
MS/MS (Peptide Mapping) Critical: Fragmentation patterns differ. The pyrazole ring is more stable than imidazole. Look for unique immonium ions or side-chain fragments.
Functional Assay Gold Standard: The protein should lose pH-dependence at the target site.

Functional Validation Example (Catalytic Triad): If you replace the catalytic Histidine (e.g., His57 in Serine Proteases) with 1-Pza:

  • Result: The enzyme should be inactive because 1-Pza cannot accept the proton from the Serine nucleophile at neutral pH.

  • Control: Activity should not be rescued by simple pH titration, unlike a His mutant which might show shifted pH profiles.

Application Case Study: Dissecting a Zinc Binding Site

Scenario: A researcher studies a zinc-finger protein where a Histidine residue is suspected to coordinate Zn2+. Hypothesis: The N-epsilon nitrogen of Histidine is the ligand.

Experiment:

  • Replace His with 1-Pza (N2 is in the "delta" position equivalent, N1 is blocked).

  • Replace His with 3-(3-pyrazolyl)-alanine (isomer with different N geometry).[1]

Workflow Visualization:

Application_WorkflowStep1Identify Target His Residue(e.g., His-Zn interaction)Step2Design UAG Mutant(Site-Directed Mutagenesis)Step1->Step2Step3Express with 1-Pza(GCE Protocol)Step2->Step3BranchActivity/BindingAnalysisStep3->BranchResultABinding Retained(Ligand geometry compatible)Branch->ResultA  Success  ResultBBinding Lost(Ligand geometry/pKa incompatible)Branch->ResultB  Failure  

Figure 2: Decision tree for interpreting 1-Pza mutagenesis data.

Troubleshooting

ProblemPossible CauseSolution
Low Protein Yield Poor uptake of ncAA or low synthetase activity.Increase 1-Pza concentration to 5 mM; Try C321.ΔA strain (no RF1 competition).
Truncated Protein Premature termination at UAG.Verify antibiotic selection for pEVOL; Ensure Arabinose induction of aaRS.
Wild-Type Activity Contamination with natural His (Mis-incorporation).[1]Use a more stringent aaRS mutant; Perform MS/MS to quantify occupancy.

References

  • Chemical Synthesis

    • Synthesis of N-alpha-(Benzyloxycarbonyl)-beta-(pyrazol-1-yl)-L-alanine.
    • Source: Organic Syntheses, Coll. Vol. 9, p.24 (1998).
  • Genetic Code Expansion Overview

    • Expanding the Genetic Code for Biological Studies.
    • Source: Cell, 141(6), 1079-1090 (2010).
  • Histidine Isosteres in Protein Engineering

    • Genetic incorporation of a histidine isostere. (Contextual reference for methodology).
    • Source: Journal of the American Chemical Society, 128(27), 8738-8739.
    • [1]

  • pEVOL System

    • An enhanced system for unnatural amino acid mutagenesis in E. coli.
    • Source: Journal of Molecular Biology , 395(2), 361-374 (2010).[2]

    • [2]

Application Notes and Protocols: Harnessing Pyrazole Amino Acids in Click Chemistry for Advanced Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Pyrazole Amino Acids in Bioconjugation

In the landscape of chemical biology and drug development, the quest for molecular tools that offer precision, stability, and enhanced functionality is relentless. Among the arsenal of bioorthogonal reactions, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted counterpart (SPAAC), has emerged as a powerful strategy for conjugating molecules in complex biological environments.[1] This guide delves into a specialized application of this chemistry: the use of non-canonical pyrazole-containing amino acids.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a multitude of approved drugs.[2][3] Its desirable properties include metabolic stability, a unique dipole moment, and the ability to participate in hydrogen bonding.[4][5] By incorporating a pyrazole moiety into an amino acid scaffold, and further equipping it with a bioorthogonal handle (an azide or alkyne), we unlock the ability to construct novel peptides and bioconjugates with potentially superior pharmacokinetic and pharmacodynamic profiles.[6] The resulting 1,2,3-triazole linkage formed via click chemistry acts as a stable surrogate for the labile peptide bond, offering resistance to enzymatic degradation.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, incorporation, and application of pyrazole amino acids in click chemistry-mediated bioconjugation and peptide modification.

I. Synthesis of Click-Ready Pyrazole Amino Acids

The cornerstone of these applications is the availability of pyrazole amino acids bearing either an azide or an alkyne functionality. Here, we propose a robust synthetic pathway for a versatile building block, β-(Pyrazol-1-yl)-L-alanine, which can be further functionalized.

Core Synthesis: Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

A well-documented route to the pyrazole amino acid core is the reaction of N-(benzyloxycarbonyl)-L-serine β-lactone with pyrazole.[8] This method provides a chiral, protected amino acid ready for further modification.

Protocol 1: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

  • Preparation of N-(Benzyloxycarbonyl)-L-serine β-lactone: This intermediate is prepared from commercially available N-(benzyloxycarbonyl)-L-serine using a modified Mitsunobu reaction.[8]

  • Reaction with Pyrazole:

    • In a round-bottom flask, dissolve pyrazole (1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of N-(benzyloxycarbonyl)-L-serine β-lactone (1 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.[8]

Functionalization for Click Chemistry

With the core pyrazole amino acid in hand, the next step is to introduce the azide or alkyne handle. This can be achieved by starting with a functionalized pyrazole.

Conceptual Pathway for an Azide-Functionalized Pyrazole Amino Acid:

A plausible approach involves the synthesis of a 4-(azidomethyl)pyrazole, which can then be reacted with the serine β-lactone as described above.

G start 4-Hydroxymethylpyrazole step1 Tosyl Protection start->step1 TsCl, Pyridine step2 Azide Substitution step1->step2 NaN3, DMF azido_pyrazole 4-(Azidomethyl)pyrazole step2->azido_pyrazole final_product Nα-Cbz-β-(4-azidomethyl-pyrazol-1-yl)-L-alanine azido_pyrazole->final_product NaH, DMF serine_lactone N-Cbz-L-serine β-lactone serine_lactone->final_product NaH, DMF

Figure 1: Conceptual synthetic workflow for an azide-functionalized pyrazole amino acid.

Conceptual Pathway for an Alkyne-Functionalized Pyrazole Amino Acid:

Similarly, a propargyl-functionalized pyrazole can be synthesized and used as the nucleophile.

G start 4-Iodopyrazole step1 Sonogashira Coupling start->step1 Propargyl alcohol, Pd(PPh3)2Cl2, CuI, Et3N alkyne_pyrazole 4-Propargylpyrazole step1->alkyne_pyrazole final_product Nα-Cbz-β-(4-propargyl-pyrazol-1-yl)-L-alanine alkyne_pyrazole->final_product NaH, DMF serine_lactone N-Cbz-L-serine β-lactone serine_lactone->final_product NaH, DMF

Figure 2: Conceptual synthetic workflow for an alkyne-functionalized pyrazole amino acid.

II. Incorporation of Pyrazole Amino Acids into Peptides

Once synthesized and appropriately protected (e.g., with an Fmoc group for solid-phase peptide synthesis), these pyrazole amino acids can be incorporated into peptide sequences using standard protocols.[9][10]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Pyrazole Amino Acids

This protocol assumes the use of Fmoc/tBu chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides). Swell the resin in DMF.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.[12]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected pyrazole amino acid (1.5 equivalents) with a coupling reagent such as HBTU/HOBt (1.5 equivalents each) and a base like DIEA (2 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly shorten this time.[12]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

III. Applications in Click Chemistry

The incorporated pyrazole amino acids serve as handles for a variety of click chemistry applications.

Peptide Cyclization

Intramolecular click reactions between an azide- and an alkyne-containing amino acid within the same peptide chain can yield cyclic peptides.[13] The pyrazole-triazole linkage can act as a conformational constraint, potentially inducing or stabilizing secondary structures like β-turns.

G linear_peptide Linear Peptide with Azido-Pyrazole AA and Alkyne AA cu_spaac CuAAC or SPAAC linear_peptide->cu_spaac cyclic_peptide Cyclic Peptide with Pyrazole-Triazole Bridge cu_spaac->cyclic_peptide

Figure 3: Workflow for peptide cyclization via intramolecular click chemistry.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Cyclization

  • Peptide Synthesis: Synthesize the linear peptide containing both an azide-functionalized pyrazole amino acid and an alkyne-containing amino acid using SPPS as described in Protocol 2.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a mixture of water and a co-solvent like DMSO or t-butanol.

    • Add a solution of copper(II) sulfate (0.1 equivalents) and a reducing agent such as sodium ascorbate (0.5 equivalents). A copper-coordinating ligand like TBTA or THPTA can accelerate the reaction and protect the peptide from oxidative damage.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by HPLC-MS.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

Table 1: Comparison of Click Chemistry Reactions for Peptide Modification

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (metal-free)
Reaction Rate Generally faster with catalystCan be slower, but highly dependent on the strained alkyne used
Biocompatibility Potential cytotoxicity from copper catalyst, can be mitigated with ligandsExcellent, widely used in living systems
Reactants Terminal alkyne and azideStrained cycloalkyne and azide
Typical Solvents Aqueous buffers, often with co-solvents (DMSO, t-BuOH)Aqueous buffers
Bioconjugation

The click-ready pyrazole amino acids can be used to conjugate peptides to other molecules, such as fluorescent dyes, imaging agents, or drug molecules. This is particularly valuable for creating targeted therapeutics and diagnostic tools.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol is ideal for labeling proteins in living cells, where the presence of a copper catalyst would be toxic.

  • Protein Expression: Genetically encode the azide-functionalized pyrazole amino acid into the protein of interest in a suitable expression system (e.g., mammalian cells).[14][15]

  • Labeling:

    • Incubate the cells expressing the modified protein with a strained alkyne-functionalized probe (e.g., a fluorescent dye with a DBCO or BCN moiety).

    • The reaction typically proceeds at physiological temperature (37°C) in cell culture media.

    • Reaction times can vary from minutes to a few hours depending on the concentration of the probe and the reactivity of the strained alkyne.

  • Analysis: The labeled protein can be visualized by fluorescence microscopy or analyzed by other biochemical methods.

IV. Advantages and Considerations

The incorporation of pyrazole amino acids via click chemistry offers several advantages in drug discovery and chemical biology:

  • Enhanced Stability: The resulting triazole linkage is resistant to enzymatic cleavage, improving the in vivo half-life of peptide-based drugs.[6]

  • Structural Mimicry: The 1,4-disubstituted triazole can act as a bioisostere of a trans-amide bond, helping to maintain the desired peptide conformation.[16]

  • Improved Pharmacokinetics: The pyrazole moiety can improve properties such as solubility and membrane permeability.[4]

  • Versatility: The click chemistry handles allow for a wide range of modifications with various functional molecules.

Considerations:

  • Synthesis of Unnatural Amino Acids: The synthesis of the functionalized pyrazole amino acids can be multi-step and require careful optimization.

  • Copper Toxicity in CuAAC: For in vivo applications, the potential toxicity of the copper catalyst in CuAAC must be considered, and SPAAC is often the preferred method.

  • Reaction Kinetics: The kinetics of SPAAC can be slower than CuAAC, and the choice of the strained alkyne is critical for efficient labeling.

V. Conclusion

Pyrazole amino acids functionalized for click chemistry represent a sophisticated and powerful tool for the modern life scientist. By combining the favorable properties of the pyrazole scaffold with the robustness and orthogonality of click chemistry, researchers can design and synthesize novel peptides and bioconjugates with enhanced stability, tailored functionality, and improved therapeutic potential. The protocols and conceptual frameworks presented in this guide offer a starting point for exploring the vast possibilities of this exciting technology.

References

  • Parthasarathy, A., Savka, M. A., & Hudson, A. O. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 956. [Link]

  • Goldfarb, K. C., & Rouhier, K. A. (2024). Synthesis of β-Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. Plant Direct, 8(1), e559. [Link]

  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1998). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 75, 14. [Link]

  • Chen, X., Wu, S., & Liu, H. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1276024. [Link]

  • Wu, W., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(20), 8258–8264. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1047. [Link]

  • Al-Mokhanam, N. K., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1047. [Link]

  • American Chemical Society. (2026). Organic Letters Journal. [Link]

  • Gess B., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(11), 3169. [Link]

  • Ali, I., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(14), 1131-1154. [Link]

  • Singh, R. P., et al. (2012). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. The Journal of Organic Chemistry, 77(17), 7549–7556. [Link]

  • Kumar, A., et al. (2017). The Synthetic and Biological Attributes of Pyrazole Derivatives: A Review. Current Drug Discovery Technologies, 14(1), 13-31. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Gao, Y., et al. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797-9817. [Link]

  • Ferreira, P. M. T., et al. (2000). Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (19), 3317-3324. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Russian Journal of General Chemistry, 94(6), 1-28. [Link]

  • Roosta, A., et al. (2020). Synthesis of Functionalized Pyrazoles, Isoxazoles and Triazoles using 1,3-Dipolar Cycloaddition Reaction of Nitrile Imine and Nitrile Oxide. ResearchGate. [Link]

  • Li, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4786. [Link]

  • Wu, W., et al. (2015). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 11, 2393-2399. [Link]

  • Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-23. [Link]

  • Bolarinwa, O., et al. (2020). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]

  • Chen, X., Wu, S., & Liu, H. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1276024. [Link]

  • Tymecka, D., et al. (2024). Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1. International Journal of Molecular Sciences, 25(3), 1648. [Link]

  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(23), 15301. [Link]

  • Kumar, A., et al. (2017). Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity. European Journal of Medicinal Chemistry, 125, 1116-1129. [Link]

  • Farley, R. (2015). Microgel functionalisation using click chemistry. The University of Manchester. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Zhang, W., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. Journal of the American Chemical Society, 143(46), 19515–19523. [Link]

  • Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1845-1866. [Link]

  • Pavone, V., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183. [Link]

  • Kaur, B., et al. (2022). Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). Applied Microbiology and Biotechnology, 106(5-6), 1949-1961. [Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Optimization Topic: Side Reactions & Troubleshooting in Pyrazole Synthesis Ticket ID: PYR-SYN-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The Pyrazole Challenge

Welcome to the Technical Support Center. You are likely here because your pyrazole synthesis—nominally a straightforward condensation—has yielded a complex mixture, a stalled intermediate, or the wrong regioisomer.

The pyrazole ring is a "privileged scaffold" in medicinal chemistry (e.g., Celecoxib, Rimonabant), but its synthesis via the Knorr reaction (1,3-diketone + hydrazine) or [3+2] cycloaddition is fraught with invisible bifurcation points. This guide moves beyond standard textbook mechanisms to address the specific failure modes encountered in high-stakes drug discovery.

Module 1: The Regioselectivity Paradox (N1-Substituted Pyrazoles)

User Query: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. I see two spots on TLC with identical mass. How do I control the formation of the 1,5-isomer over the 1,3-isomer?"

Technical Diagnosis

You are encountering the classic Knorr Regioselectivity problem. When a substituted hydrazine (


) attacks an unsymmetrical 1,3-diketone, the initial nucleophilic attack can occur at either carbonyl carbon. This bifurcation dictates the final position of the substituents.
  • Path A (Electronic Control): The more nucleophilic nitrogen (usually the terminal

    
    ) attacks the more electrophilic carbonyl.
    
  • Path B (Steric Control): The nucleophile attacks the less hindered carbonyl.

Troubleshooting Protocol
VariableEffect on RegioselectivityRecommendation for 1,5-Selectivity
Solvent Polarity Protic solvents stabilize charged intermediates, often favoring electronic control.Switch to Fluorinated Solvents: Use 2,2,2-Trifluoroethanol (TFE). TFE engages in H-bonding that can activate specific carbonyls, often enhancing regioselectivity [1].
pH / Catalyst Acid catalysis promotes enolization and activates carbonyls.Use Lewis Acids:

or

can chelate the dicarbonyl, locking its geometry and directing attack [2].
Temperature High temp favors thermodynamic product; low temp favors kinetic.Cryogenic Addition: Perform the initial hydrazine addition at -10°C to -78°C, then warm to RT for cyclization.
Mechanism Visualization

The following diagram illustrates the bifurcation point where the reaction splits into the two regioisomers.

KnorrMechanism Start Unsymmetrical 1,3-Diketone + R-Hydrazine PathA Attack at C1 (Less Hindered) Start->PathA Steric Control PathB Attack at C3 (More Electrophilic) Start->PathB Electronic Control InterA Hydrazone A PathA->InterA -H2O InterB Hydrazone B PathB->InterB -H2O Prod15 1,5-Isomer (Kinetic) InterA->Prod15 Cyclization (-H2O) Prod13 1,3-Isomer (Thermodynamic) InterB->Prod13 Cyclization (-H2O)

Caption: Figure 1. Bifurcation pathways in Knorr Pyrazole Synthesis leading to regioisomeric mixtures.

Module 2: Stalled Intermediates (The "Hydrazone Trap")

User Query: "My LCMS shows a peak with Mass = (Expected Product + 18). The NMR shows the starting material is gone, but the aromatic pyrazole signals are missing."

Technical Diagnosis

Your reaction has stalled at the


-unsaturated hydrazone intermediate . The dehydration step (ring closure) has not occurred. This is common with electron-deficient hydrazines (e.g., tosylhydrazine, nitrophenylhydrazine) or highly sterically hindered ketones.
Recovery Protocol

Do not discard the batch. You can force the cyclization:

  • Acidic Dehydration:

    • Add 5–10 equivalents of Acetic Acid or TFA to the reaction mixture.

    • Heat to reflux (60–80°C) for 2–4 hours.

  • Dean-Stark Trap:

    • If using a non-polar solvent (Toluene/Benzene), use a Dean-Stark trap to physically remove water, driving the equilibrium toward the pyrazole.

  • One-Pot Modification (Gosselin Protocol):

    • For future experiments, use N,N-dimethylacetamide (DMAc) with HCl . This system accelerates the dehydration step significantly compared to ethanol [3].

Module 3: Oxidation State Mismatches (Pyrazolines)

User Query: "I used an enone (chalcone) instead of a diketone. I isolated a product, but it's not aromatic and unstable."

Technical Diagnosis

When reacting hydrazines with


-unsaturated ketones (chalcones), the immediate product is a Pyrazoline  (4,5-dihydropyrazole), not a pyrazole. This molecule lacks aromaticity and is susceptible to oxidation or decomposition.
Oxidation Protocols

To convert the pyrazoline to the desired pyrazole, you must perform an oxidative dehydrogenation.

ReagentConditionsApplicability
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) 1.1 eq in Dioxane, reflux.Best for acid-sensitive substrates. High yielding.
MnO₂ (Manganese Dioxide) Excess (10 eq) in DCM, RT.Mild, heterogeneous (easy filtration workup).
I₂ / K₂CO₃ 1.2 eq Iodine, heat.Economical, but can halogenate electron-rich rings.

Module 4: FAQ & Data Summary

Q: Can I separate the 1,3- and 1,5-isomers if I can't prevent the mixture? A: Yes, but it is difficult.

  • Chromatography: The isomers often have very similar Rf values. Try Toluene/EtOAc gradients rather than Hexane/EtOAc; the aromatic interactions often improve separation.

  • Crystallization: The 1,5-isomer is often more symmetrical and higher melting. Try recrystallization from Ethanol or Isopropanol.

  • Chemical Separation: If one isomer is significantly more sterically hindered, you can sometimes derivatize the unhindered isomer (e.g., N-acylation) to change its polarity, separate them, and then deprotect [4].

Q: I see a side product with +14 mass units. What is it? A: This is likely N-Methylation . If you are using a methylating agent (like MeI) in a subsequent step, or if you used Methanol with a strong acid catalyst at high temps, you might have generated a methyl ester or ether side product. However, in the context of hydrazine, ensure you didn't accidentally use methylhydrazine instead of hydrazine hydrate.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Mixture Regioisomer Mixture Problem->Mixture WrongMass Wrong Mass Spec Problem->WrongMass Solvent Switch Solvent (Try TFE or DMAc) Mixture->Solvent Temp Lower Temp (-78°C Addition) Mixture->Temp Plus18 M+18 (Hydrazone) WrongMass->Plus18 Plus2 M+2 (Pyrazoline) WrongMass->Plus2 Dehydrate Add Acid/Heat (Force Cyclization) Plus18->Dehydrate Oxidize Add Oxidant (DDQ or MnO2) Plus2->Oxidize

Caption: Figure 2. Decision tree for common pyrazole synthesis failure modes.

References

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Solvents. Organic Letters, 10(4), 605-608.
  • Gosselin, F., et al. (2006).[2] A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270. Link

  • Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2][3] Organic Letters, 8(13), 2675–2678. Link

Sources

Overcoming challenges in expressing proteins with unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Genetic Code Expansion

Welcome, innovators! This technical support center is designed for researchers, scientists, and drug development professionals who are harnessing the power of genetic code expansion to express proteins with unnatural amino acids (UAAs). Incorporating a UAA is a transformative technology, but it often comes with unique experimental hurdles.

As Senior Application Scientists in this field, we've compiled our collective experience into this comprehensive guide. Our goal is to not only provide solutions but to explain the underlying principles, empowering you to troubleshoot effectively and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to get you started.

Q1: What is a typical yield for a protein with a UAA?

A: Protein yield is highly variable and depends on many factors, including the host expression system (e.g., E. coli, mammalian cells), the specific UAA, the efficiency of the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, and the location of the UAA within the protein.[1] Yields can range from a few micrograms to tens of milligrams per liter of culture. A key bottleneck is the competition between the suppressor tRNA, which incorporates the UAA at a nonsense codon (typically the amber stop codon, UAG), and the host's release factors (RFs), which terminate translation.[1][2]

Q2: How do I choose the right orthogonal aaRS/tRNA pair for my UAA?

A: The choice depends on your host organism and UAA. The most established orthogonal pairs are derived from the tyrosyl-tRNA synthetase (TyrRS) and pyrrolysyl-tRNA synthetase (PylRS) systems.[3]

  • E. coli Systems: The Methanocaldococcus jannaschii TyrRS/tRNA pair is a robust and commonly used starting point for evolving new specificities.[1]

  • Eukaryotic Systems: The E. coli TyrRS and Methanosarcina mazei PylRS systems are often used as they have minimal cross-reactivity with endogenous components in mammalian and yeast cells.[4] Your UAA's structure is the primary determinant. If its structure is similar to tyrosine or pyrrolysine, you may find an existing, evolved synthetase. Otherwise, a new synthetase evolution or selection campaign may be necessary.

Q3: How can I be certain my UAA has been incorporated correctly?

A: Absolute verification requires mass spectrometry (MS).[][6] Intact protein analysis can confirm the mass shift corresponding to the UAA, while peptide mapping via LC-MS/MS can pinpoint the exact location of incorporation.[][6] Western blotting is a good initial, indirect method; comparing protein expression in the presence and absence of the UAA provides strong evidence of UAA-dependent read-through of the stop codon.[6][7][8]

Q4: Can I incorporate more than one UAA into a single protein?

A: Yes, but it presents a significant challenge. The most common method, amber suppression, only reassigns one codon (UAG). To incorporate multiple, different UAAs, you need to use distinct codons and corresponding orthogonal pairs.[9] Strategies include using other stop codons (e.g., opal TGA, ochre TAA), frameshift suppression with four-base codons, or employing cell-free systems where competition from release factors can be minimized.[9][10]

Part 2: Troubleshooting Guides

This section provides in-depth, Q&A-style solutions to specific experimental problems.

Category 1: Low or No Full-Length Protein Yield

Q: I don't see any full-length protein on my Western blot/Coomassie gel. What's the first thing to check?

A: First, confirm that the lack of expression is UAA-dependent. Run two small-scale expression cultures in parallel: one with the UAA added to the medium and one without.

  • If you see a truncated protein product in both samples: This suggests a problem independent of UAA incorporation, such as a cryptic promoter, premature transcription termination, or mRNA instability.

  • If you see a truncated product only in the "-UAA" sample and nothing (or a very faint band) in the "+UAA" sample: This is the classic sign of inefficient amber suppression. The ribosome is terminating at the UAG codon. This is your primary problem to solve.

  • If you see nothing in either lane: This points to a general expression problem with your protein or a faulty detection method (e.g., bad antibody).

Q: My amber suppression efficiency is very low, leading to truncated protein. How can I improve the yield of my full-length, UAA-containing protein?

A: Low suppression efficiency is the most common challenge and stems from the competition between your UAA-charged suppressor tRNA (tRNACUA) and the host's Release Factor 1 (RF1), which binds to the UAG codon and terminates translation.[1][2]

Here is a logical workflow to address this:

G start Problem: Low Full-Length Protein Yield q1 Increase Suppressor tRNA Expression? start->q1 q2 Optimize Synthetase (aaRS) Expression? q1->q2 No Improvement sol1 Increase tRNA gene copy number or use a stronger promoter. q1->sol1 Yes q3 Use RF1 Knockout/ Depleted Strain? q2->q3 No Improvement sol2 Titrate inducer (e.g., Arabinose) to find optimal aaRS level. q2->sol2 Yes q4 Check Codon Context? q3->q4 No Improvement sol3 Switch to a strain like C321.ΔA (RF1 knockout). q3->sol3 Yes q5 Is the UAA toxic or poorly transported? q4->q5 No Improvement sol4 Modify the nucleotide following the UAG codon (e.g., to A or G). q4->sol4 Yes sol5 Perform toxicity assay. Consider UAA derivatives with better cell permeability. q5->sol5 Yes

Figure 1. Troubleshooting workflow for low protein yield.

Detailed Explanation:

  • Increase Suppressor tRNA Concentration: The competition at the ribosome is a numbers game. Increasing the cellular concentration of the charged suppressor tRNA can outcompete RF1. This is often achieved by placing multiple copies of the tRNA gene on the expression plasmid.[11]

  • Optimize aaRS Expression: The synthetase needs to be active enough to charge the suppressor tRNA pool, but overexpression can be toxic or lead to mis-acylation of endogenous tRNAs.[11] Place the aaRS gene under the control of an inducible promoter (e.g., pBAD) and titrate the inducer (e.g., L-arabinose) to find the optimal expression level.

  • Eliminate the Competition: The most direct way to improve suppression is to remove RF1. Several E. coli strains have been engineered with RF1 knocked out (e.g., C321.ΔA).[2][10] In these strains, the UAG codon is no longer a stop signal, dramatically increasing full-length protein yield.[2]

  • Consider Codon Context: The nucleotide immediately following the UAG codon can influence suppression efficiency. In general, purines (A or G) at the +4 position lead to better read-through than pyrimidines (C or U).[12] If possible, use synonymous codons to change this nucleotide.

  • Assess UAA Toxicity and Transport: The UAA itself or the synthetase can be toxic to the cells, leading to poor growth and low protein yields.[10][13] Test for toxicity by plating cells on agar with varying concentrations of the UAA. Also, ensure the UAA can be efficiently transported into the cell; some UAAs may require derivatives (e.g., methyl esters) to improve membrane permeability.[13][14]

Category 2: Fidelity and Off-Target Effects

Q: Mass spec analysis shows that a natural amino acid (e.g., Gln, Tyr) is being incorporated at my UAG site instead of my UAA. What is happening?

A: This indicates a loss of orthogonality. The machinery you introduced is cross-reacting with the host cell's components.

G start Problem: Mis-incorporation of Natural Amino Acid at UAG cause1 Cause 1: Endogenous aaRS is charging the suppressor tRNA. start->cause1 cause2 Cause 2: Orthogonal aaRS is charging an endogenous tRNA. start->cause2 sol1 Re-engineer the suppressor tRNA to remove recognition sites for endogenous synthetases. cause1->sol1 Solution sol2 Perform negative selection against the orthogonal aaRS library to remove variants that recognize natural amino acids. cause2->sol2 Solution

Figure 2. Diagnosing loss of orthogonality.

Detailed Explanation:

  • Cause 1: Suppressor tRNA is recognized by a host synthetase. Your orthogonal suppressor tRNA might retain structural features that an endogenous aaRS can recognize and charge with a natural amino acid.[15] For example, if a Gln is being incorporated, the E. coli GlnRS might be charging your tRNACUA. The solution involves further mutating the tRNA to remove these recognition elements, a process that often requires library screening.[15]

  • Cause 2: Orthogonal aaRS is not specific enough. Your evolved synthetase may not be perfectly specific for the UAA and could be binding and activating a structurally similar natural amino acid, which it then loads onto the suppressor tRNA. This requires further directed evolution or screening of the synthetase, including a "negative selection" step where cells that can survive on natural amino acids are eliminated.[2]

Part 3: Key Experimental Protocols

Protocol 1: Western Blot Analysis to Confirm UAA-Dependent Expression

This protocol allows for a rapid, semi-quantitative assessment of amber suppression efficiency.

Methodology:

  • Transform your expression host (E. coli) with two plasmids: one containing your gene of interest with an in-frame amber (TAG) codon at the desired position, and a second plasmid containing the orthogonal aaRS/tRNACUA pair.

  • Inoculate two small starter cultures (5 mL) in a suitable medium (e.g., LB) with appropriate antibiotics and grow overnight.

  • Sub-culture each overnight culture into two larger flasks (e.g., 25 mL in a 125 mL flask) of minimal medium (e.g., M9 salts with glucose and required supplements).

  • To one flask of each pair, add your UAA to a final concentration of 1-10 mM. The other flask will be your "-UAA" negative control.

  • Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.

  • Induce protein expression according to your system's requirements (e.g., add IPTG for T7 promoter, L-arabinose for the aaRS).

  • Continue incubation for 3-5 hours at a reduced temperature (e.g., 30°C) to improve protein folding.

  • Harvest the cells by centrifugation. Normalize the samples by OD600 reading (e.g., harvest 1 mL of OD600=1.0).

  • Lyse the cells (e.g., using a commercial reagent like BugBuster or by sonication).

  • Perform SDS-PAGE and Western Blotting using an antibody against your protein of interest (e.g., an anti-His-tag antibody).

Expected Result & Interpretation:

  • Lane 1 (-UAA): You should see a band corresponding to the truncated protein product.

  • Lane 2 (+UAA): You should see a band corresponding to the full-length protein.

  • Analysis: The intensity of the full-length band in the "+UAA" lane relative to the truncated band in the "-UAA" lane gives a rough estimate of suppression efficiency. A strong full-length band only in the presence of the UAA is a positive result.[6]

Protocol 2: Sample Preparation for Mass Spectrometry Verification

This protocol outlines the steps to confirm UAA incorporation with high confidence.

Methodology:

  • Express and Purify your UAA-containing protein on a larger scale (e.g., 1 L culture). Use affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for high purity.

  • Run a small aliquot of the purified protein on an SDS-PAGE gel and stain with Coomassie Blue to confirm purity and size.

  • For Intact Mass Analysis:

    • Desalt the purified protein sample using a C4 ZipTip or similar resin.

    • Elute directly into the mass spectrometer (e.g., an ESI-Q-TOF instrument).

    • Deconvolute the resulting mass spectrum to obtain the average molecular weight of the intact protein. Compare this to the theoretical mass of the protein with and without the UAA.

  • For Peptide Mapping (LC-MS/MS):

    • Denature the protein in a buffer containing urea or guanidinium HCl.

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

    • Perform in-solution digestion with a protease like Trypsin overnight.

    • Desalt the resulting peptide mixture using a C18 ZipTip.

    • Analyze the peptides by LC-MS/MS.

    • Search the resulting fragmentation data against a protein database that includes your target sequence with the UAA modification at the specified site.

Expected Result & Interpretation:

  • Intact Mass: The measured mass should match the theoretical mass of the protein with the UAA incorporated.

  • Peptide Mapping: You should identify a peptide fragment containing the UAA. The MS/MS spectrum of this peptide will confirm the UAA's presence and exact location within the sequence.[][6]

Part 4: Data & Resources

Table 1: Comparison of Common Orthogonal Translation Systems
System OriginParent SynthetaseCommon HostKey Features & Common UAAs
Methanocaldococcus jannaschiiTyrosyl-tRNA Synthetase (TyrRS)E. coliHighly robust and well-characterized. Evolved for a wide range of tyrosine analogs (p-acetyl-L-phenylalanine, p-azido-L-phenylalanine).
Methanosarcina mazei / barkeriPyrrolysyl-tRNA Synthetase (PylRS)E. coli, Yeast, MammalianKnown for its large, flexible active site, making it highly "evolvable" for bulky lysine derivatives (Nε-Boc-lysine, Nε-acetyl-lysine).
Escherichia coliLeucyl-tRNA Synthetase (LeuRS)E. coliUsed for incorporating aliphatic UAAs with unique side chains.
Escherichia coliTyrosyl-tRNA Synthetase (TyrRS)Mammalian, YeastOrthogonal in eukaryotic cells. Used for incorporating various tyrosine analogs.

Part 5: References

  • Wang, F., & Wang, L. (2011). Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. In Methods in Molecular Biology (Vol. 794, pp. 237–253). Humana Press. Available at: [Link]

  • Cui, Z., et al. (2022). Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system. Synthetic and Systems Biotechnology, 7(1), 566-573. Available at: [Link]

  • van der Felt, T., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 23. Available at: [Link]

  • Smolskaya, S., & Andreev, Y. A. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(21), 5519. Available at: [Link]

  • Hong, S. H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry, 7, 399. Available at: [Link]

  • The Proteionista. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine [Video]. YouTube. [Link]

  • Wang, Y. S., et al. (2022). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. Communications Biology, 5(1), 1-13. Available at: [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2022). Unnatural Amino Acids into Proteins/ Protein Engineering. Retrieved February 6, 2026, from [Link]

  • Sharma, P., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1547-1563. Available at: [Link]

  • Amiram, M., & Boeke, J. D. (2020). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews, 120(15), 7935-7973. Available at: [Link]

  • Italia, J. S., et al. (2019). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Chemical Biology, 15(7), 727-735. Available at: [Link]

  • Schneider, J. P., et al. (2021). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. Journal of the American Chemical Society, 143(35), 14145-14154. Available at: [Link]

  • Lee, J. H., et al. (2022). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society, 144(5), 2096-2105. Available at: [Link]

  • Tanimoto, M., et al. (2016). Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. Organic & Biomolecular Chemistry, 14(10), 2898-2905. Available at: [Link]

  • Toxys. (2023, April 5). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021) [Video]. YouTube. [Link]

  • Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785. Available at: [Link]

  • Romesberg, F. E. (2019). Expansion of the Genetic Code via Expansion of the Genetic Alphabet. Annual Review of Biochemistry, 88, 79-105. Available at: [Link]

  • predicTox. (2022). predicTox: an integrated database of clinical risk frequencies and human gene expression signatures for cardiotoxic drugs. Nucleic Acids Research, 50(D1), D1246-D1253. Available at: [Link]

  • Badran, A. H. (2021). Genetic Code Expansion History and Modern Innovations. Chemical Reviews, 121(21), 13331-13371. Available at: [Link]

  • Brown, J. A., et al. (2018). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 46(18), 9193-9205. Available at: [Link]

  • Borgo, B., & Havranek, J. J. (2016). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. ACS Synthetic Biology, 5(11), 1234-1243. Available at: [Link]

  • Lee, H. J., et al. (2018). Improving amber suppression activity of an orthogonal pair of Saccharomyces cerevisiae tyrosyl-tRNA synthetase and a variant of E. coli initiator tRNA, fMam tRNA(CUA), for the efficient incorporation of unnatural amino acids. Korean Journal of Microbiology, 54(4), 464-471. Available at: [Link]

  • D'Souza, D., & Petersson, E. J. (2021). Genetic Code Expansion: A Brief History and Perspective. In Methods in Molecular Biology (Vol. 2305, pp. 3-23). Humana Press. Available at: [Link]

  • Kesharwani, P., et al. (2023). Therapeutic proteins: developments, progress, challenges, and future perspectives. Molecular and Cellular Biochemistry, 478(10), 2447-2470. Available at: [Link]

  • Huntington's Disease News. (2026, February 5). Huntington's treatment slows progression over 9 months, study finds. Retrieved February 6, 2026, from [Link]

  • predicTox. (2022). predicTox: an integrated database of clinical risk frequencies and human gene expression signatures for cardiotoxic drugs. Nucleic Acids Research, 50(D1), D1246-D1253. Available at: [Link]

  • International GCE Webinar Series. (2023, April 20). Split aminoacyl-tRNA synthetases for proximity-induced stop codon suppression [Video]. YouTube. [Link]

  • Wang, Y., et al. (2016). Recent Development of Genetic Code Expansion for Posttranslational Modification Studies. Molecules, 21(11), 1543. Available at: [Link]

  • Anderson, R. D., et al. (2004). Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 1: Minimizing misacylation. RNA, 10(6), 903-911. Available at: [Link]

  • Tharp, J. M., et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology, 9, 762261. Available at: [Link]

Sources

Technical Support Center: Mass Spectrometry of Pyrazole-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Ionization, Fragmentation, and Synthetic Artifacts in Pyrazole-Peptide Conjugates

Introduction: The "Nitrogen Trap" in Proteomics

Welcome to the technical support hub for pyrazole-modified peptides. Whether you are developing Peptide-Drug Conjugates (PDCs) or analyzing covalent inhibitors, the introduction of a pyrazole ring (a 5-membered


 heterocycle) into a peptide backbone fundamentally alters its gas-phase behavior.

The Core Problem: Pyrazoles are not passive spectators. Their nitrogen lone pairs create high local electron density, leading to three distinct classes of MS artifacts:

  • Cation Sequestration: Formation of hyper-stable metal adducts that resist declustering.

  • Proton Sponging: Disruption of the Mobile Proton Model, leading to "silent" fragmentation spectra.

  • Synthetic Ghosts: Persistent byproducts from pyrazole-based coupling reagents (e.g., PyBOP).

This guide provides the causality, detection methods, and removal protocols for these artifacts.

Module 1: The Ionization Trap (Cation Adducts)

The Artifact: "Sticky" Sodium/Potassium Shifts

Users often report observing the correct peptide mass shifted by +21.98 Da (Na-H) or +37.95 Da (K-H) , or simply +22.99 Da (Na+) in positive mode. Unlike standard peptides, these adducts in pyrazole-peptides are often more intense than the protonated ion


.
Technical Causality

The pyrazole ring contains two adjacent nitrogen atoms: a pyrrole-like


 (hydrogen bond donor) and a pyridine-like 

(hydrogen bond acceptor). This motif creates an ideal "chelating claw" for alkali metals (

).
  • Mechanism: The hard-hard interaction between the localized lone pair on the pyridine-like nitrogen and ubiquitous sodium ions stabilizes the complex, preventing the standard "protonation" required for effective MS analysis.

  • Consequence: Adducts do not fragment efficiently under Collision-Induced Dissociation (CID), leading to poor sequence coverage.

Diagnostic Data: Common Mass Shifts
Adduct TypeMass Shift (

m/z)
CauseRemediation Strategy
Sodium +21.98 DaNa+ replaces H+ (Salt contamination)Ammonium Acetate wash
Potassium +37.95 DaK+ replaces H+ (Glassware/Buffer)Plasticware only; Desalting
Iron +52.9 Da (approx)

coordination (HPLC system)
Passivate LC system
Phosphonium +257.3 DaTripyrrolidinophosphine oxide (PyBOP)See Module 3
Troubleshooting Workflow: Adduct Removal

AdductRemoval Start Issue: High Intensity Adducts (Na+/K+) Observed Step1 Step 1: Mobile Phase Check Add 10mM Ammonium Acetate Start->Step1 Decision1 Adducts Reduced? Step1->Decision1 Step2 Step 2: On-Column Desalting Use Trap Column (C18) Decision1->Step2 No Success Resolution: Clean [M+H]+ Signal Decision1->Success Yes Fail Check Glassware/Solvents (Switch to Plastic/LC-MS Grade) Decision1->Fail Persistent Step3 Step 3: Source Parameters Increase Source Temp (+50°C) Increase Cone Voltage (+10V) Step2->Step3 Step3->Decision1 Re-evaluate

Caption: Logic flow for eliminating alkali metal adducts stabilized by pyrazole chelation.

Module 2: The Fragmentation Black Hole

The Artifact: "Silent" MS2 Spectra

You isolate the precursor mass successfully, but the MS2 spectrum shows:

  • Dominant neutral loss of the pyrazole moiety.

  • Very few backbone (

    
    ) ions.
    
  • High intensity internal fragments.

Technical Causality: The Proton Sponge Effect

Standard peptide fragmentation relies on the Mobile Proton Model . A proton must be able to migrate along the peptide backbone to amide nitrogens to induce cleavage.

  • The Pyrazole Trap: Pyrazoles have high gas-phase basicity. If the pyrazole ring is terminal or on a side chain, it can permanently sequester the ionizing proton.

  • Result: The proton is "stuck" on the pyrazole. The backbone remains charge-remote, preventing the charge-directed fragmentation pathways required for sequencing.

Protocol: Restoring Sequence Coverage

Option A: Energy Stepping (For Q-TOF/Orbitrap) Do not use a single Collision Energy (CE). Pyrazole-peptides often require higher energy to mobilize the proton.

  • Set Normalized Collision Energy (NCE): Ramp from 25% to 40%.

  • Rationale: Lower energies only cleave the labile pyrazole linker (neutral loss). Higher energies force proton migration and backbone cleavage.

Option B: Electron Transfer Dissociation (ETD) If available, switch from CID/HCD to ETD.

  • Why: ETD fragmentation is radical-driven and does not require a mobile proton. It is immune to the "proton sponge" effect of the pyrazole ring.

FragmentationLogic Input Input: Poor MS2 Coverage Check Check: Dominant Neutral Loss? Input->Check Path1 Yes: Pyrazole Linker Cleavage Check->Path1 Linker Labile Path2 No: Proton Sequestration Check->Path2 Backbone Intact Action1 Action: Switch to ETD or EThcD Path1->Action1 Action2 Action: NCE Stepping (25-45%) Path2->Action2

Caption: Decision tree for selecting fragmentation methods based on pyrazole interference.

Module 3: The Synthetic Ghost (PyBOP Artifacts)

The Artifact: The +257 Da Contaminant

In peptides synthesized using PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), a persistent background ion is often observed at m/z 258.3 or adducts of the peptide with +257 Da.

Technical Causality

PyBOP is a popular coupling reagent for pyrazole-containing peptides because it suppresses racemization. However, it generates a stable byproduct: Tripyrrolidinophosphine oxide .

  • This byproduct is lipophilic and often co-elutes with hydrophobic peptides on C18 columns.

  • It can form non-covalent complexes with the peptide, mimicking a covalent modification.

Differentiation Protocol

To determine if the mass shift is a covalent modification or a non-covalent "ghost":

  • Harsh Wash: Inject the sample with 90% Acetonitrile / 0.1% Formic Acid. Phosphine oxides usually wash off earlier than peptides.

  • Source Fragmentation: Apply "In-Source CID" (20-30V). Non-covalent adducts will fall apart; covalent modifications will remain attached to the peptide mass.

Frequently Asked Questions (FAQs)

Q: I see a peak at [M+H-28]. Did my pyrazole degrade? A: Likely yes. This is characteristic of Nitrogen (


) extrusion . Some pyrazoles, particularly those with diazo-character or under high-energy CID, can lose 

. Check if your collision energy is too high.

Q: Can I use TFA (Trifluoroacetic acid) to remove the sodium adducts? A: Use caution. While TFA suppresses adducts by providing an abundance of protons (


), it also suppresses the overall ionization signal (ion suppression) in negative mode and can cause signal dropping in positive mode. Formic acid (0.1%)  mixed with Ammonium Acetate (10mM)  is the superior buffer system for pyrazoles.

Q: My pyrazole peptide is isobaric with a Histidine-containing variant. How do I distinguish them? A: This is a common challenge. Pyrazole (


) and Imidazole (Histidine side chain, 

) are isomers.
  • Differentiation: Look for the Immonium ion .

    • Histidine yields a characteristic immonium ion at m/z 110.07 .

    • Pyrazoles typically yield different reporter ions depending on their substitution (often m/z 69 for unsubstituted pyrazole rings).

References

  • Kruve, A., et al. (2013).[1] "Sodium adduct formation efficiency in ESI source." Journal of Mass Spectrometry, 48(6), 695-702.[1]

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-product."[2] Tetrahedron Letters, 31(2), 205-208.

  • Dongre, A. R., et al. (1996). "Influence of peptide composition on the formation of sodium adducts in electrospray ionization mass spectrometry." Journal of the American Society for Mass Spectrometry, 7(4), 314-335.
  • Wysocki, V. H., et al. (2000). "Mobile and localized protons: a framework for understanding peptide fragmentation." Journal of Mass Spectrometry, 35(12), 1399-1406.

Sources

Technical Support Center: NMR Signal Assignment for 3-Pyrazol-1-yl-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Histidine Isostere

Welcome to the technical support center. You are likely here because you are working with 3-(Pyrazol-1-yl)-L-alanine (often abbreviated as PzA or


-(1-pyrazolyl)alanine ), a non-canonical amino acid used as a structural isostere of Histidine.[1]

While PzA mimics the geometry of Histidine, its electronic properties are fundamentally different.[1] The most common error we see in our facility is researchers treating PzA exactly like Histidine during NMR assignment.[1] They are not the same. The pyrazole ring contains two adjacent nitrogens (N1-N2), creating unique anisotropy and a significantly lower pKa (~2.[1]5) compared to the imidazole of Histidine (~6.0).[1]

This guide is structured to walk you through the assignment process, from sample preparation to complex 2D spectral analysis, with a focus on avoiding these common "isostere traps."

Module 1: Sample Preparation & Chemical Environment

Q: I am trying to determine the pKa of the PzA residue by titrating around pH 6.0, but the shifts aren't moving. Is my sample degraded?

A: Your sample is likely fine; your pH range is wrong. Unlike Histidine, which protonates near physiological pH (pKa ~6.0), the pyrazole ring in PzA is much less basic.[1] The N1 nitrogen is substituted with the alanine side chain, leaving only N2 available for protonation.[1]

  • The Science: The pKa of N-substituted pyrazoles (like 1-methylpyrazole) is approximately 2.0 – 2.5 .[1]

  • The Fix: To observe titration effects, you must lower the pH significantly (pH < 3.0).[1] At pH 6.0-7.4, the ring is effectively 100% neutral.[1]

  • Recommendation: If you need to prove the residue identity via titration, perform a "low-pH excursion" from pH 4.0 down to pH 1.0, monitoring the H3/H5 signals.[1]

Q: Should I use D₂O or DMSO-d₆ for assignment?

A: For de novo assignment, DMSO-d₆ is superior.[1]

  • Reasoning: PzA has no ring NH proton at neutral pH (unlike Histidine or Tryptophan).[1] However, the backbone amide (NH) is critical for sequential assignment.[1] D₂O exchanges this amide proton rapidly.[1]

  • Protocol: Start with 100% DMSO-d₆ to lock in the backbone amide.[1] If you must use aqueous conditions (e.g., for protein folding), use 90% H₂O / 10% D₂O with water suppression (excitation sculpting) to preserve the amide signal.[1]

Module 2: 1D NMR Assignment (The "Fingerprint")

Q: How do I instantly identify PzA in a crowded peptide spectrum?

A: Look for the "H4 Triplet" in the unique aromatic window.[1] Most aromatic residues (Phe, Tyr, Trp, His) cluster between 7.0 – 7.5 ppm.[1] The pyrazole ring has a unique signature:

  • H4 Proton (~6.2 – 6.4 ppm): This proton is significantly upfield of the others.[1] It typically appears as a triplet (or doublet of doublets) with a small coupling constant (

    
     Hz) due to coupling with both H3 and H5.[1]
    
  • H3 & H5 Protons (~7.4 – 7.8 ppm): These appear further downfield, often overlapping with the amide region or other aromatics.[1]

Table 1: Typical Chemical Shifts for PzA (DMSO-d₆)

AtomApprox. Shift (ppm)MultiplicityCoupling (

)
Notes
H4 (Ring) 6.20 – 6.45 dd / t ~2.0 Hz Diagnostic Peak
H3 / H5 7.40 – 7.80d~2.0 HzOften overlaps with amides

-H (Sidechain)
4.40 – 4.60m-Downfield of standard Ala

-H
4.20 – 4.80m-Context dependent
Ring NH None --Absent at neutral pH

Module 3: 2D NMR Assignment Strategy

Q: I see two doublets around 7.6 ppm. How do I distinguish H3 from H5?

A: You cannot distinguish them by 1D splitting alone. You must use NOESY/ROESY .[1] This is the most critical step in the assignment.

  • The Logic: The PzA side chain is attached to N1 .[1] The H5 proton is on the carbon adjacent to N1.[1] The H3 proton is on the carbon adjacent to N2 (distal).[1]

  • The Experiment: Run a 2D NOESY (mixing time ~300-500ms).

    • H5 will show a strong NOE cross-peak to the

      
      -protons  (side chain methylene).[1]
      
    • H3 is too far away to show a strong NOE to the

      
      -protons.[1]
      
Q: My TOCSY spectrum is messy. How do I trace the spin system?

A: Use the H4 proton as your anchor.[1] Since H4 couples to both H3 and H5, a TOCSY slice at the H4 frequency (~6.3 ppm) will reveal the entire ring system.[1]

  • Workflow:

    • Find H4 in 1D.[1]

    • Go to the H4 frequency in TOCSY.[1]

    • Look for two cross-peaks in the 7.4–7.8 ppm range (H3 and H5).[1]

    • Go to the H4 frequency in HSQC to confirm the carbon shift (typically ~105-108 ppm for C4).[1]

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for assigning PzA residues, ensuring self-validation at each step.

PzA_Assignment_Flow Start Start: Unknown Spin System Scan1D Step 1: 1D Proton Scan Look for Upfield Aromatic (~6.3 ppm) Start->Scan1D CheckH4 Is there a triplet/dd at ~6.3 ppm? Scan1D->CheckH4 CheckH4->Start No (Check Sample/Overlap) TOCSY Step 2: 2D TOCSY Slice at ~6.3 ppm (H4) CheckH4->TOCSY Yes IdentifyRing Identify H3 & H5 (Cross-peaks at 7.4-7.8 ppm) TOCSY->IdentifyRing NOESY Step 3: 2D NOESY/ROESY Correlate Ring to Backbone IdentifyRing->NOESY Distinguish Distinguish H3 vs H5 (Critical Step) NOESY->Distinguish H5_Path Strong NOE to Beta-H (Assign as H5) Distinguish->H5_Path H3_Path Weak/No NOE to Beta-H (Assign as H3) Distinguish->H3_Path HSQC Step 4: 1H-13C HSQC Confirm Carbon Shifts H5_Path->HSQC H3_Path->HSQC Final Validated PzA Assignment HSQC->Final

Caption: Logical workflow for the unambiguous NMR assignment of 3-Pyrazol-1-yl-L-alanine residues.

Advanced Troubleshooting & FAQs

Q: I suspect my peptide is aggregating. The PzA signals are broad.

A: Pyrazole rings can participate in


-

stacking.[1]
  • Diagnosis: Check the linewidth of the H4 triplet. If it is significantly broader than the solvent or impurity peaks, you likely have aggregation.[1]

  • Solution:

    • Lower concentration (below 1 mM).[1]

    • Change pH (move away from pI).[1]

    • Temperature titration: Run spectra at 25°C, 35°C, and 45°C. Stacking interactions often weaken at higher temperatures, sharpening the peaks.[1]

Q: Can I use the PzA signals to calculate distance constraints for structure calculation?

A: Yes, but be careful with ring flipping . Unlike Phenylalanine (which flips fast) or Tryptophan (which is rigid), the Pyrazole ring in PzA has intermediate rotational freedom depending on the packing.[1]

  • Warning: If H3 and H5 have identical chemical shifts (degenerate), the ring is flipping rapidly on the NMR timescale.[1] You must treat them as a pseudo-atom (Q) for distance constraints.[1]

  • Verification: If H3 and H5 are distinct peaks, the ring is held in a specific orientation (or flipping is slow).[1] You can use specific NOEs, but always verify the H5 assignment via the

    
    -proton NOE first.[1]
    
Q: Why don't I see a correlation between the Pyrazole ring and the Alpha-proton in HMBC?

A: This is due to the number of bonds.[1]

  • The path is:

    
    .
    
  • This is a 4-bond coupling (

    
    ), which is typically too small to see in standard HMBC experiments optimized for 8-10 Hz (
    
    
    
    and
    
    
    ).[1]
  • Better Path: Look for the correlation between H5 (Ring) and C

    
      (
    
    
    
    ) or H
    
    
    and C5 (Ring) (
    
    
    ).[1] This reliably links the side chain to the backbone.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151491, beta-Pyrazol-1-ylalanine.[1] Retrieved from [Link]

  • Organic Syntheses (2025). N-alpha-(Benzyloxycarbonyl)-beta-(pyrazol-1-yl)-L-alanine.[1] Org.[1] Synth. 1989, 67,[1] 33. Retrieved from [Link][1]

  • Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.[1] PMC.[1] Retrieved from [Link]

  • Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.[1] PMC.[1] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of Pyrazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tale of Two Nitrogens"

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its utility hinges on a critical, often overlooked variable: isomerism . For drug development professionals, distinguishing between 1,3- and 1,5-disubstituted pyrazoles (regioisomers) and understanding tautomeric equilibrium is not merely an academic exercise—it is a determinant of potency, selectivity, and metabolic stability.

This guide objectively compares the biological performance of pyrazole isomers. We analyze why the 1,5-isomer dominates COX-2 inhibition (e.g., Celecoxib) while the 1,3-isomer frequently excels in kinase inhibition due to distinct hydrogen-bonding vectors. We provide experimental data, mechanistic insights, and self-validating protocols for synthesis and structural assignment.

Structural Basis of Pyrazole Isomerism

Regioisomerism: 1,3- vs. 1,5-Substitution

The most common synthetic route, the condensation of hydrazines with 1,3-dicarbonyls, often yields a mixture of regioisomers. The biological impact of this variation is profound due to the spatial arrangement of substituents relative to the nitrogen lone pair.

  • 1,3-Disubstituted Pyrazoles: Substituents are spaced further apart. The N-1 substituent is distal to the C-3 group, reducing steric clash but altering the vector of the N-2 lone pair.

  • 1,5-Disubstituted Pyrazoles: The N-1 and C-5 substituents are adjacent. This creates significant steric strain (e.g., in 1,5-diarylpyrazoles), forcing the phenyl rings to twist out of planarity. This "propeller" shape is often the pharmacophore required for selectivity.

Tautomerism

Unsubstituted pyrazoles exist in dynamic equilibrium between 1H- and 2H- tautomers.

  • Biological Implication: In protein binding pockets (e.g., kinase hinge regions), the pyrazole must adopt a specific tautomer to serve as both an H-bond donor (NH) and acceptor (N:). Substituents that "lock" the pyrazole into a specific isomeric form (N-alkylation) can drastically increase affinity by reducing the entropic penalty of binding.

Comparative Biological Performance

Case Study A: COX-2 Inhibitors (The 1,5-Isomer Dominance)

In the design of selective COX-2 inhibitors (Coxibs), the 1,5-diarylpyrazole motif is critical. The bulky 1,5-substitution pattern forces the aryl rings into a twisted conformation that fits perfectly into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

Table 1: Comparative Potency of Pyrazole Regioisomers against COX-2 Data synthesized from recent SAR studies comparing Celecoxib analogues (e.g., Compounds T3 vs T5).

Feature1,5-Diarylpyrazole (e.g., T5) 1,3-Diarylpyrazole (e.g., T3) Celecoxib (Reference)
Structure Type N-1 and C-5 aryl groups (Adjacent)N-1 and C-3 aryl groups (Distal)1,5-Diaryl
COX-2 IC50 (µM) 0.78 4.65~0.05 - 1.11
Selectivity Index (SI) 7.16 (Highly Selective)5.96 (Moderate/Low)~8 - 10
Binding Mode Twisted "Propeller" fits COX-2 side pocket.Planar/Linear; clashes with COX-1/2 channel walls.Twisted "Propeller"
Conclusion Superior Potency & Selectivity Inferior Binding GeometryBenchmark Standard

Key Insight: The 1,3-isomer lacks the steric bulk required to "wedge" open the COX-2 specific pocket, leading to reduced selectivity and often higher IC50 values.

Case Study B: Kinase Inhibitors (The JNK3 Example)

In kinase inhibitors, the pyrazole often binds to the ATP hinge region. Here, the steric bulk of the 1,5-isomer can be detrimental, preventing the planar alignment required for hydrogen bonding with the hinge backbone residues.

Table 2: Potency Shift in JNK3 Inhibitors (N-Methyl Pyrazoles)

Isomer Type1-Methyl-3-Pyrazole 1-Methyl-5-Pyrazole
JNK3 IC50 (µM) 1.6 µM 6.0 µM
Steric Profile Low steric hindrance near Nitrogen.High steric hindrance (Me group near C-4/C-5).
Hinge Interaction Optimal geometry for H-bond acceptance.Steric clash disrupts H-bond distance/angle.
Performance 3.75x More Potent Significantly Reduced Activity

Mechanistic Visualization

The following diagram illustrates the divergent synthesis pathways and the decision logic for selecting an isomer based on the biological target.

Pyrazole_Isomer_Logic Start Target Identification Synthesis Synthesis: Hydrazine + 1,3-Dicarbonyl Start->Synthesis Isomer13 1,3-Isomer (Regioisomer A) Less Steric Strain Planar Conformation Synthesis->Isomer13 Bulky R-group on Hydrazine (Steric Control) Isomer15 1,5-Isomer (Regioisomer B) High Steric Strain Twisted Conformation Synthesis->Isomer15 Acidic Conditions / Specific Catalysts (Ru) Kinase Target: Kinase (ATP Hinge) Requires: Planarity + H-bonds Isomer13->Kinase Preferred Scaffold COX2 Target: COX-2 (Side Pocket) Requires: Bulk/Twist (Selectivity) Isomer15->COX2 Preferred Scaffold Outcome1 High Potency (e.g., JNK3 Inhibitors) Kinase->Outcome1 Outcome2 High Selectivity (e.g., Celecoxib) COX2->Outcome2

Figure 1: Decision matrix for pyrazole isomer selection based on target pharmacophore requirements (Kinase vs. COX-2).

Experimental Protocols

Protocol A: Self-Validating Regioselective Synthesis

Objective: To synthesize and isolate distinct 1,3- and 1,5-isomers for SAR evaluation.

  • Reagents: 1,3-diketone (1.0 eq), Substituted Hydrazine (1.1 eq), Ethanol (Solvent).

  • Condition A (Kinetic Control - Favors 1,5-isomer):

    • Mix reagents in ethanol at 0°C.

    • Add catalytic HCl (drops).

    • Stir for 2 hours. Validation: TLC should show a fast-moving spot (less polar due to internal shielding).

  • Condition B (Thermodynamic Control - Favors 1,3-isomer):

    • Reflux reagents in ethanol for 12-24 hours.

    • Validation: TLC often shows a more polar spot compared to the 1,5-isomer.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1,5-isomer typically elutes before the 1,3-isomer due to "twisted" geometry hiding polar groups.

Protocol B: Definitive Structural Assignment via NOESY

Objective: To unambiguously confirm regioisomer identity before biological testing. This is the "Gold Standard" for trustworthiness.

  • Sample Prep: Dissolve 5-10 mg of purified isomer in DMSO-d6 or CDCl3.

  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Analysis (The "Proximity Check"):

    • Step 1: Locate the N-Substituent peak (e.g., N-Methyl or N-Phenyl protons).

    • Step 2: Locate the C-5 Substituent peak (e.g., adjacent phenyl ring protons).

    • Step 3 (Validation):

      • Positive Cross-Peak: If you see a NOE correlation (cross-peak) between the N-substituent and the C-substituent, they are spatially close. This confirms the 1,5-isomer.

      • No Cross-Peak: If the N-substituent only correlates with the C-H on the pyrazole ring (C-4), and not the other substituent, this confirms the 1,3-isomer.

References

  • Synthesis, Antiproliferative Activity and Molecular Docking Studies of 1,3,5-Triaryl Pyrazole Compound . ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities . MDPI Molecules. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) . PubMed Central. [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives . MDPI Pharmaceuticals. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . PubMed Central. [Link]

A Comparative Guide to the Orthogonal Translation System for 3-Pyrazol-1-yl-L-alanine (PyAla) Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling the introduction of novel chemical functionalities. Among the diverse array of ncAAs, 3-Pyrazol-1-yl-L-alanine (PyAla) has garnered significant interest due to its utility as a photo-crosslinker and a stable, non-hydrolyzable mimic of histidine. This guide provides a comprehensive comparison of the orthogonal translation system (OTS) for PyAla, detailing its performance against alternatives and providing validated experimental protocols for its implementation and assessment.

Section 1: The PyAla Orthogonal Translation System: Components and Mechanism

Genetic code expansion is achieved using an orthogonal translation system (OTS), which comprises an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host's endogenous translational machinery.[1][2] The most widely utilized OTS for ncAA incorporation is derived from the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea like Methanosarcina mazei (Mm) or Methanosarcina barkeri (Mb).[3][4]

The key components for PyAla incorporation are:

  • 3-Pyrazol-1-yl-L-alanine (PyAla): The ncAA supplied in the cell culture medium. Its pyrazole side chain can be used for photo-crosslinking studies to map protein-protein interactions.

  • Engineered Pyrrolysyl-tRNA Synthetase (PyAlaRS): A variant of PylRS that has been mutated to specifically recognize and charge PyAla onto the orthogonal tRNA.[4][5]

  • Orthogonal tRNA (tRNAPylCUA): A tRNA, typically with a CUA anticodon, that recognizes the amber (UAG) stop codon, which is repurposed to encode the ncAA.[4]

The workflow of this system is depicted below. The engineered PyAlaRS exclusively aminoacylates the orthogonal tRNAPyl with PyAla. This charged tRNA then delivers PyAla to the ribosome, where it is incorporated into the growing polypeptide chain at the site of a UAG codon.

OTS_Workflow cluster_cytoplasm Cellular Cytoplasm cluster_ribosome Ribosome PyAla PyAla (ncAA) PyAlaRS Engineered PyAlaRS PyAla->PyAlaRS Binds to active site charged_tRNA PyAla-tRNA(Pyl, CUA) PyAlaRS->charged_tRNA ATP-dependent charging tRNA tRNA(Pyl, CUA) tRNA->PyAlaRS mRNA mRNA ...UAG... charged_tRNA->mRNA Anticodon pairing polypeptide Growing Polypeptide with PyAla mRNA->polypeptide Translation Validation_Workflow p1 Co-transform E. coli with: 1. pEVOL-PyAlaRS plasmid 2. pET-Reporter-TAG plasmid p2 Grow cultures in media +/- 1 mM PyAla p1->p2 p3 Induce protein expression (e.g., with Arabinose and IPTG) p2->p3 p4 Analyze reporter expression p3->p4 p7 Purify His-tagged protein (Ni-NTA chromatography) p3->p7 Scale-up for Confirmation p5 SDS-PAGE & Western Blot (Anti-His tag) p4->p5 Initial Screen p6 Fluorescence Measurement (if GFP reporter) p4->p6 Initial Screen p8 Mass Spectrometry Analysis p7->p8 p9 Intact Mass Analysis (ESI-MS) p8->p9 Definitive Confirmation p10 Tryptic Digest & LC-MS/MS p8->p10 Definitive Confirmation p11 Confirm PyAla mass shift in specific peptide fragment p10->p11

Caption: Experimental workflow for PyAla OTS validation.

This protocol uses a reporter protein, such as Superfolder Green Fluorescent Protein (sfGFP) with an amber (TAG) codon at a permissive site (e.g., position 2), to provide a rapid assessment of incorporation efficiency. [4] 1. Plasmid Construction and Transformation:

  • Obtain or construct a plasmid expressing the PyAlaRS variant (e.g., pEVOL-FRS3).
  • Obtain or construct a reporter plasmid with a C-terminal His-tag and a TAG codon at a specific site (e.g., pET-sfGFP-2TAG).
  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

2. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
  • Inoculate two 50 mL cultures of fresh LB medium with the overnight culture. To one flask, add 3-Pyrazol-1-yl-L-alanine to a final concentration of 1 mM. The other flask serves as the negative control.
  • Grow cultures at 37°C to an OD600 of 0.6-0.8.
  • Induce the expression of the PyAlaRS and tRNA by adding L-arabinose to a final concentration of 0.2% (w/v).
  • After 30 minutes, induce the expression of the reporter protein by adding IPTG to a final concentration of 1 mM.
  • Incubate cultures for 6-8 hours at 30°C.

3. Analysis:

  • Harvest cells by centrifugation.
  • Analyze whole-cell lysates by SDS-PAGE and Western blot using an anti-His antibody. A band corresponding to the full-length reporter protein should be prominent in the culture grown with PyAla and absent or significantly reduced in the negative control.
  • If using a fluorescent reporter, measure the fluorescence of the cultures. [2][6]High fluorescence should only be observed in the presence of PyAla.

Causality Behind Choices: Using a dual-plasmid system allows for modular exchange of synthetases and target proteins. The negative control (no PyAla) is critical to assess the system's fidelity; a strong band in this lane would indicate significant mis-incorporation of canonical amino acids by the PyAlaRS.

Mass spectrometry provides unambiguous evidence of ncAA incorporation at the desired site. [1][7][8] 1. Protein Purification:

  • Perform a scaled-up expression (1 L culture) in the presence of 1 mM PyAla as described in Protocol 1.
  • Lyse the harvested cells (e.g., by sonication) and clarify the lysate by centrifugation.
  • Purify the His-tagged reporter protein from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's instructions.
  • Assess purity by SDS-PAGE.

2. Intact Protein Analysis (ESI-MS):

  • Desalt the purified protein sample.
  • Analyze the sample via electrospray ionization mass spectrometry (ESI-MS).
  • Compare the observed mass to the calculated mass of the protein with PyAla incorporated. The molecular weight of PyAla is 155.15 g/mol .

3. Peptide Analysis (LC-MS/MS):

  • Excise the protein band from a Coomassie-stained SDS-PAGE gel.
  • Perform in-gel tryptic digestion.
  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Search the fragmentation data for the peptide containing the TAG codon site. The mass of this peptide should correspond to the sequence with PyAla incorporated. The fragmentation pattern (b and y ions) will confirm the precise location of the modification. [4] Trustworthiness of the Protocol: This multi-step validation is self-validating. The Western blot provides initial evidence of successful read-through. The intact mass analysis confirms the incorporation of a single ncAA. Finally, LC-MS/MS provides definitive, site-specific proof, making the collective data highly trustworthy. [9]

References

  • Towards Engineering an Orthogonal Protein Translation Initiation System. (2021). AURORA.
  • Designer tRNAs for efficient incorporation of non-canonical amino acids by the pyrrolysine system in mammalian cells. (2017). Oxford Academic.
  • Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. (2016). PMC.
  • Quintuply orthogonal pyrrolysyl-tRNA synthetase/tRNAPyl pairs. (n.d.). PMC - NIH.
  • Reporter system architecture affects measurements of noncanonical amino acid incorporation efficiency and fidelity. (2019). bioRxiv.
  • System‐wide optimization of an orthogonal translation system with enhanced biological tolerance. (2023). PMC.
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (n.d.). MDPI.
  • A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. (n.d.). PubMed Central.
  • Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function. (2013). PMC - NIH.
  • Pyrrolysyl-tRNA Synthetase Variants Reveal Ancestral Aminoacylation Function. (2013). PubMed. Available at: [Link]

  • Antibody Validation Essentials: Orthogonal Strategy. (n.d.). CST Blog.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Pyrazol-1-yl-L-alanine 2HCl: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of the scientific process extends beyond the bench to the responsible management of laboratory reagents. 3-Pyrazol-1-yl-L-alanine dihydrochloride (CAS No. 103336-05-6), a specialized amino acid derivative, requires meticulous handling not only during its use but also through its entire lifecycle, culminating in its proper disposal. This guide provides essential, immediate safety and logistical information, ensuring that its disposal is conducted in a manner that safeguards personnel and the environment while adhering to regulatory standards.

The causality behind these rigorous disposal protocols is rooted in the compound's inherent hazard profile. As indicated by its hazard statements (H302, H315, H319, H335), 3-Pyrazol-1-yl-L-alanine 2HCl is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, treating this compound as hazardous waste is the foundational principle of its disposal.

I. Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough risk assessment is paramount. The primary routes of exposure—ingestion, inhalation, and skin/eye contact—must be mitigated through the consistent use of appropriate PPE.

Table 1: Hazard Profile and Required PPE

Hazard StatementDescriptionGHS PictogramRequired Personal Protective Equipment (PPE)
H302Harmful if swallowedExclamation MarkDo not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
H315Causes skin irritationExclamation MarkChemical-resistant gloves (e.g., nitrile), lab coat.
H319Causes serious eye irritationExclamation MarkSafety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.[1]
H335May cause respiratory irritationExclamation MarkUse in a well-ventilated area or a chemical fume hood. For bulk quantities or where dust is generated, a NIOSH-approved respirator is necessary.[1]

The logic of this multi-layered PPE approach is to create a comprehensive barrier against the identified chemical hazards, ensuring that every potential exposure route is protected.

II. Spill Management Protocol

Accidents, though preventable, must be planned for. A spill of 3-Pyrazol-1-yl-L-alanine 2HCl, a solid powder, requires a calm and systematic response to prevent dispersal and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the lab.

  • Don PPE: Before approaching the spill, don the full PPE outlined in Table 1.

  • Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or dry sand to prevent the powder from becoming airborne.[1]

  • Collect the Material: Carefully sweep up the absorbed material. Avoid creating dust.[1] Use tools that will not generate static electricity.

  • Place in Waste Container: Transfer the swept material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, and place all cleaning materials into the same hazardous waste container.

  • Dispose: Seal the container and manage it as hazardous waste according to the procedures in Section III.

This protocol is a self-validating system; by containing the spill first and then carefully collecting it, the risk of secondary contamination or aerosolization is minimized, ensuring the safety of the cleanup personnel.

III. Waste Collection, Storage, and Disposal Workflow

The proper disposal of 3-Pyrazol-1-yl-L-alanine 2HCl is a multi-stage process that begins at the point of generation and ends with its final treatment by a licensed facility. Discharging this chemical into drains or the environment is strictly prohibited.[1]

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Pyrazol-1-yl-L-alanine 2HCl"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation start.

  • Waste Collection:

    • Solid Waste: Place any unused or contaminated solid 3-Pyrazol-1-yl-L-alanine 2HCl directly into the designated container. This includes contaminated PPE (like gloves) and weighing papers.

    • Solutions: Do not pour solutions containing this compound down the drain. Collect them in a designated liquid hazardous waste container, ensuring it is compatible with the solvent used.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

The following diagram illustrates the decision-making and physical workflow for the proper disposal of 3-Pyrazol-1-yl-L-alanine 2HCl.

G cluster_0 In-Lab Waste Generation & Collection cluster_1 Waste Storage & Transfer cluster_2 Final Disposal start Unused or Contaminated 3-Pyrazol-1-yl-L-alanine 2HCl ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Place in a Labeled, Sealed Hazardous Waste Container ppe->container storage Store Container in Satellite Accumulation Area container->storage spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->container log Maintain Waste Log storage->log pickup Schedule Pickup by EHS or Licensed Waste Vendor log->pickup transport Transport to a Licensed TSDF* pickup->transport disposal_method Recommended Method: Incineration in an approved facility with scrubber system transport->disposal_method end Compliant Disposal disposal_method->end caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 3-Pyrazol-1-yl-L-alanine 2HCl.

IV. Final Disposal Route

The final step in the lifecycle of this chemical is its destruction or detoxification by a licensed professional. The recommended disposal method for this type of organic, halogenated compound is high-temperature incineration.

  • Mechanism of Incineration: You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2] This process thermally decomposes the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The hydrochloric acid component will be neutralized by the scrubber system, preventing the release of acidic gases into the atmosphere.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. This invariably means using a certified hazardous waste disposal vendor who can provide documentation (a manifest) tracking the waste from your laboratory to its final destination. This "cradle-to-grave" tracking is a key requirement of the Resource Conservation and Recovery Act (RCRA) in the United States.

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure that their vital work in drug discovery and development is conducted with the utmost respect for safety and environmental stewardship.

References

Sources

Personal Protective Equipment & Handling Guide: 3-Pyrazol-1-yl-L-alanine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Salt" Factor

Do not treat this merely as a benign amino acid. While the parent compound (3-Pyrazol-1-yl-L-alanine) is a structural analog of histidine/alanine, the dihydrochloride (2HCl) salt form fundamentally alters the handling requirements.

  • The Core Hazard: The "2HCl" moiety renders this compound hygroscopic and acidic . Upon contact with moisture (mucous membranes, humidity, sweat), it hydrolyzes to release hydrochloric acid equivalents.

  • Primary Risks:

    • Inhalation (H335): Inhalation of dust causes immediate acidification of the upper respiratory tract.

    • Corrosive Potential (H315/H319): High concentrations on moist skin or eyes can transition from irritation to chemical burns.

    • Hygroscopicity: The powder will clump and degrade if exposed to ambient humidity, necessitating strict environmental controls during weighing.

PPE Decision Matrix

This matrix is designed to mitigate the specific risks of acidic salt hydrolysis and particulate drift.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory Fume Hood (LEV) or N95/P100 Primary Control: Handle exclusively in a certified chemical fume hood (Face velocity: 80–100 fpm). Secondary: If LEV is unavailable (not recommended), a fit-tested N95 is the absolute minimum to prevent inhalation of acidic particulates.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine acidic powders. Goggles seal the eyes against drifting dust that can react with ocular moisture to lower pH rapidly.
Dermal (Hand) Double Nitrile (0.11mm +) Layering Protocol: Wear two pairs of standard nitrile gloves. Outer Layer: Changed immediately upon contamination. Inner Layer: Protects against permeation during doffing. Why: Nitrile has excellent acid resistance, but the salt can be abrasive; double gloving prevents micro-tears.
Body Lab Coat (Poly/Cotton) Standard lab coat required. Ensure cuffs are tucked under the glove gauntlet to prevent wrist exposure.
Risk Assessment Logic

The following diagram illustrates the decision pathway for selecting PPE based on the chemical state.

RiskAssessment Substance 3-Pyrazol-1-yl-L-alanine 2HCl State_Solid Solid State (Powder) Substance->State_Solid State_Sol Solution Phase (Acidic pH) Substance->State_Sol Risk_Dust Risk: Inhalation & Moisture Hydrolysis State_Solid->Risk_Dust Air transport Risk_Splash Risk: Acidic Splash (Skin/Eye) State_Sol->Risk_Splash Handling Control_LEV Control: Fume Hood + Goggles Risk_Dust->Control_LEV Mitigate Control_Barrier Control: Double Nitrile + Face Shield Risk_Splash->Control_Barrier Mitigate

Figure 1: Risk assessment logic flow connecting physical state to specific hazards and required engineering controls.

Operational Workflow: From Storage to Solution

This protocol ensures data integrity (preventing degradation) and operator safety.

Phase A: Preparation
  • Environment: Verify Fume Hood is operational.

  • Tools: Use plastic or ceramic spatulas . Avoid metal spatulas, as the acidic salt can corrode steel over time, introducing metal ion contaminants (Fe³⁺) into your synthesis.

  • Static Control: Use an anti-static gun if available; amino acid salts are prone to static fly-away.

Phase B: Weighing & Solubilization
Protocol Step Action Critical Safety Note
1. Container Opening Tap the bottle gently on the bench to settle dust before opening. Open inside the hood.Prevents a dust cloud upon cap removal.
2. Weighing Transfer directly into a tared vial. Do not use weighing paper (high static risk); use a weighing boat or the final vessel.Minimizes transfer steps and dust generation.[1][2]
3. Solubilization Add buffer/solvent to the powder, not powder to solvent.Exotherm Alert: Dissolution is exothermic. For large quantities (>5g), chill the solvent on ice to prevent splashing.
4. pH Adjustment The solution will be acidic (pH ~1-2). Neutralize slowly with NaOH or Carbonate buffer if required for biological assay.Do not add concentrated base rapidly; this generates heat and potential spatter.
Phase C: Cleanup[3]
  • Wipe Down: Do not dry wipe. Use a wet paper towel (water or mild bicarb solution) to wipe the balance area.

  • Reasoning: A dry wipe spreads the invisible acidic dust. A wet wipe solubilizes and neutralizes it.

HandlingWorkflow Start Start: Vial Retrieval Check Check Humidity/Static Start->Check Weigh Weigh in Fume Hood (Plastic Spatula) Check->Weigh OK Dissolve Solubilization (Add Solvent to Powder) Weigh->Dissolve Neutralize pH Adjustment (Slow Addition of Base) Dissolve->Neutralize Heat Generation Risk Waste Disposal (Neutralize -> Aqueous Waste) Neutralize->Waste

Figure 2: Step-by-step operational workflow emphasizing the critical neutralization step.

Emergency & Disposal Procedures

Spill Management
  • Minor Powder Spill (<1g): Cover with wet paper towels (to prevent dust). Wipe up and place in a hazardous waste bag. Clean surface with 1% Sodium Bicarbonate solution.

  • Major Powder Spill: Evacuate the immediate area to let dust settle. Wear N95/P100 and goggles. Cover with a spill pad dampened with water.

Waste Disposal

Never throw the pure solid into general trash.

  • Solid Waste: Label as "Solid Acidic Waste" (contains 3-Pyrazol-1-yl-L-alanine 2HCl).

  • Liquid Waste:

    • Best Practice: Neutralize to pH 6–8 using Sodium Bicarbonate before adding to the aqueous waste stream.

    • Reasoning: Adding highly acidic amino acid solutions to a general organic waste container (which may contain organic bases) can cause dangerous pressurization.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 3-Pyrazol-1-yl-L-alanine 2HCl. Retrieved from (Search Term: CAS 2734-48-7 / Product 3-PYRAZOL-1-YL-L-ALANINE 2HCL).

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Pyrazole-alanine derivatives. Retrieved from .

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 2734-48-7. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling strong acids and fine powders. Retrieved from .

Sources

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